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Core Science & Biosynthesis

Foundational

6-Bromo-4-chloropyridin-2-ol CAS 1807003-69-5 properties

CAS 1807003-69-5 | A Strategic Scaffold for Trisubstituted Pyridine Libraries [1][2][3] Part 1: Executive Summary & Core Value Proposition[1][2][3] In the landscape of heterocyclic building blocks, 6-Bromo-4-chloropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1807003-69-5 | A Strategic Scaffold for Trisubstituted Pyridine Libraries [1][2][3]

Part 1: Executive Summary & Core Value Proposition[1][2][3]

In the landscape of heterocyclic building blocks, 6-Bromo-4-chloropyridin-2-ol (CAS 1807003-69-5) represents a high-value "orthogonal" scaffold.[1][2][3] Unlike mono-halogenated pyridines, this molecule offers three distinct sites of reactivity—a bromo group at C6, a chloro group at C4, and a hydroxyl/keto group at C2.[1][3]

For the drug development professional, this compound solves a critical problem: regioselective diversification .[2][3] The electronic differentiation between the C6-bromo and C4-chloro positions allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) without the need for protecting groups.[1][3] This guide outlines the physicochemical profile, synthetic access, and validated protocols for leveraging this scaffold in high-throughput library synthesis.[1][2][3]

Part 2: Physicochemical Profile[3][4]

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

PropertyValueNotes
CAS Number 1807003-69-5
IUPAC Name 6-Bromo-4-chloro-2(1H)-pyridinoneTautomer-dependent nomenclature
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Appearance Off-white to pale yellow solidTypical for poly-halo pyridones
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents (Hexane)
pKa (Predicted) ~6.5 (OH/NH acidic)Acidified by electron-withdrawing halogens
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity
H-Bond Donors/Acceptors 1 / 2

Part 3: Structural Dynamics & Tautomerism[1][2][3]

Understanding the tautomeric equilibrium of CAS 1807003-69-5 is vital for reaction planning.[1][2][3] In the solid state and in polar aprotic solvents (DMSO, DMF), the compound exists predominantly as the 2-pyridone (lactam) tautomer.[1][3] However, under basic conditions or in specific catalytic cycles, the 2-hydroxypyridine (lactim) form becomes accessible, driving O-alkylation or chlorination events.[1][3]

Visualization: Tautomeric Equilibrium

Tautomerism Pyridone 2-Pyridone Form (Major in Solid/DMSO) Reactive at N1 Hydroxy 2-Hydroxypyridine Form (Minor / Base-Dependent) Reactive at O2 Pyridone->Hydroxy  Equilibrium (Ka)  

Figure 1: The tautomeric shift dictates whether N-alkylation or O-alkylation occurs during functionalization.[1][3]

Part 4: Synthetic Methodologies (Retrosynthesis)[2][3]

Access to CAS 1807003-69-5 typically follows one of two validated retrosynthetic pathways. The choice depends on the availability of starting materials and the desired purity profile.[1][2][3]

Pathway A: Selective Hydrolysis (Industrial Route)

This route exploits the differential lability of halogens.[2][3] In 2,4-dichloro-6-bromopyridine, the 2-position is most susceptible to Nucleophilic Aromatic Substitution (


) due to the inductive effect of the ring nitrogen.[1]
Pathway B: Deconstructive Halogenation

Starting from 4-hydroxy-2-pyridone derivatives, sequential halogenation is possible but often suffers from regioselectivity issues (C3 vs C5 bromination).[1][2][3]

Visualization: Synthetic Tree

Synthesis Target 6-Bromo-4-chloropyridin-2-ol (CAS 1807003-69-5) Precursor1 2,4-Dichloro-6-bromopyridine Precursor1->Target Path A (Preferred) Precursor2 4-Hydroxy-6-bromo-2-pyridone Precursor2->Target Path B Step1 Selective Hydrolysis (NaOH, THF/H2O, Reflux) Step2 Deoxychlorination (POCl3, partial)

Figure 2: Pathway A is generally preferred for scale-up due to cleaner regiocontrol compared to direct halogenation.[1][3]

Part 5: Functionalization & Reactivity Guide[1][2][3]

The true power of CAS 1807003-69-5 lies in its orthogonal reactivity .[1][2] You can sequentially functionalize the molecule by tuning the catalyst and reaction conditions.[1][2]

The Reactivity Hierarchy[1]
  • C6-Bromo : Most reactive.[1][2][3] Under standard Pd(0) conditions (Suzuki/Stille), this bond breaks first.[2][3]

  • C4-Chloro : Less reactive.[1][2][3] Requires activated ligands (e.g., XPhos, SPhos) or higher temperatures, usually after the C6 position has been coupled.[1][3]

  • N-H / O-H : Acidic proton.[1][2][3] Can be alkylated (N-alkylation with bases like

    
    ; O-alkylation with 
    
    
    
    ) or converted to a triflate for a third cross-coupling.[1][2][3]
Visualization: Orthogonal Coupling Strategy

Reactivity Core 6-Bromo-4-chloropyridin-2-ol Step1 Step 1: C6 Functionalization (Suzuki Coupling) Pd(PPh3)4, Ar-B(OH)2 Core->Step1  Fastest (Br)   Step2 Step 2: C4 Functionalization (Buchwald/Suzuki) Pd2(dba)3, XPhos Step1->Step2  Slower (Cl)   Step3 Step 3: N/O Functionalization (Alkylation) Step2->Step3  Final  

Figure 3: Sequential workflow for creating trisubstituted pyridine libraries.

Part 6: Experimental Protocol

Protocol: Regioselective Suzuki Coupling at C6

Objective: Selective arylation at the 6-position while retaining the 4-chloro substituent.

Reagents:

  • 6-Bromo-4-chloropyridin-2-ol (1.0 eq)[1][2][3]

  • Aryl Boronic Acid (1.1 eq)[2][3][4]

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Base:

    
     (2M aqueous, 3.0 eq)[3]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1][3]

Procedure:

  • Degassing: Charge a reaction vial with the pyridone, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid oxidative addition into the C4-Cl bond.[1][2]

  • Monitoring: Monitor via LC-MS. The bromide should be consumed fully before the chloride begins to react.[2]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).

Part 7: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Handling: Use in a fume hood.[1][2][3] Pyridones can be fine powders; wear a dust mask or N95 if handling open solids.[1][2][3]

  • Storage: Store at 2-8°C under inert gas. Halogenated pyridines can discolor (darken) upon prolonged exposure to light and moisture due to slow hydrolysis or photodehalogenation.[2][3]

References

  • Synthesis of Halogenated Quinolines (Analogous Chemistry)

    • Methodology: Reaction of 4-hydroxy-quinoline scaffolds with POCl3.[1][2][3][5]

    • Source: ChemicalBook, "Synthesis of 6-bromo-4-chloroquinoline".[1][2][3]

  • Suzuki Coupling Selectivity (Br vs Cl)

    • Mechanism:[2][3][6][5][7][8] Rate differences in oxidative addition of Pd(0) to Aryl-Br vs Aryl-Cl.[1][2][3]

    • Source:Journal of Combinatorial Chemistry, "Suzuki cross-coupling of solid-supported chloropyrimidines".[1][2][3]

  • Tautomerism of 2-Pyridones

    • Context: Equilibrium dynamics affecting N- vs O-alkylation.[1][2][3]

    • Source: PubChem Compound Summary for 2-Hydroxypyridine derivatives.[1][2][3]

    • [2][3][4]

  • General Reactivity of 2,6-Dihalopyridines

    • Context: Selective displacement of 2-halo groups in pyridine systems.[1][2][3]

    • Source:SciSpace, "The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines".[1][2][3]

Sources

Exploratory

6-Bromo-4-chloropyridin-2-ol molecular weight and formula

Structural Integrity, Synthetic Utility, and Orthogonal Reactivity [1] Executive Summary 6-Bromo-4-chloropyridin-2-ol (CAS: 1807003-69-5) represents a "privileged scaffold" in medicinal chemistry, particularly for fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Utility, and Orthogonal Reactivity [1]

Executive Summary

6-Bromo-4-chloropyridin-2-ol (CAS: 1807003-69-5) represents a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its value lies in its tri-functional nature : it possesses two chemically distinct halogen handles (C6-Bromine and C4-Chlorine) and a tautomeric headgroup (C2-Hydroxyl/Ketone).[1]

This guide deconstructs the molecule not merely as a catalog item, but as a programmable building block.[1] We explore its physicochemical identity, a high-fidelity synthesis protocol via diazotization, and the logic of regioselective functionalization.[1]

Part 1: Physicochemical Identity & Tautomerism[1]

Core Specifications
PropertyValueTechnical Note
IUPAC Name 6-Bromo-4-chloropyridin-2-olOften indexed as the pyridone tautomer.[1]
CAS Number 1807003-69-5Verify isomer position (4-Cl vs 5-Cl) before purchase.[1]
Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol Average mass.[1][2]
Exact Mass 206.9087 DaMonoisotopic (

Br,

Cl).[1]
LogP (Calc) ~1.8 - 2.1Lipophilicity varies significantly by tautomer state.[1]
The Tautomeric Equilibrium (Critical for Docking)

In aqueous solution and the solid state, 2-hydroxypyridines predominantly exist as the 2-pyridone (lactam) tautomer rather than the 2-pyridinol (lactim).[1] This distinction is vital for in silico docking studies, as the hydrogen bond donor/acceptor profile inverts.

  • Pyridinol form: OH is H-bond donor; N is acceptor.[1]

  • Pyridone form: NH is H-bond donor; Carbonyl O is acceptor.[1]

Tautomerism Pyridinol Pyridin-2-ol Form (Lactim) Aromatic System Pyridone Pyridin-2-one Form (Lactam) Favored in Polar Media Pyridinol->Pyridone  Equilibrium  

Figure 1. Tautomeric equilibrium. The pyridone form (red) typically dominates in biological media.[1]

Part 2: Mass Spectrometry & Isotopic Fingerprint

For a Senior Scientist validating a synthesized batch, the molecular weight is insufficient due to the specific isotopes of Bromine and Chlorine. You must look for the distinct M, M+2, and M+4 pattern.

Isotopic Abundance Logic:

  • Bromine:

    
    Br : 
    
    
    
    Br ≈ 1:1[1]
  • Chlorine:

    
    Cl : 
    
    
    
    Cl ≈ 3:1[1]

Theoretical MS Peak Distribution (ESI+)

Ion Species Mass (m/z) Relative Intensity Origin

| M+H | 207.9 | ~75% |


Br + 

Cl | | M+H + 2 | 209.9 | 100% (Base) | (

Br +

Cl) & (

Br +

Cl) | | M+H + 4 | 211.9 | ~25% |

Br +

Cl |[1]

Interpretation: If your MS does not show a "1 : 1.3 : 0.3" pattern (approx), your halogenation has failed.[1]

Part 3: Synthetic Protocol (Diazotization Strategy)

While direct halogenation of pyridinols is possible, it often yields inseparable regioisomers. The most robust route for high-purity synthesis is the Sandmeyer-type hydroxylation of the commercially available 2-amino-6-bromo-4-chloropyridine.[1]

Reagents & Materials
  • Precursor: 2-Amino-6-bromo-4-chloropyridine (CAS: 1206250-19-2).[1]

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄, 20%).

  • Solvent: Water/Acetic Acid.[1]

Step-by-Step Methodology
  • Solubilization: Dissolve 10.0 mmol of the 2-amino precursor in 20 mL of 20% H₂SO₄. Cool the solution to 0–5 °C in an ice bath. Explanation: Low temperature prevents decomposition of the unstable diazonium intermediate.

  • Diazotization: Dropwise add a solution of NaNO₂ (12.0 mmol) in water, maintaining internal temperature < 5 °C. Stir for 30 mins.

  • Hydrolysis: Allow the reaction to warm to room temperature (25 °C) and then heat to 60 °C for 1 hour. Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group, displaced by water to form the -OH.[1]

  • Workup: Cool to room temperature. The product often precipitates as the pH approaches the isoelectric point. Adjust pH to ~4–5 with NaOAc if necessary. Filter the solid.[1][3][4]

  • Purification: Recrystallize from Ethanol/Water.

Validation Checkpoint:

  • NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ singlet (approx 6.5 ppm) and the appearance of the broad OH/NH amide signal (11-13 ppm).[1]

Part 4: Orthogonal Reactivity & Functionalization

The power of this scaffold lies in the reactivity difference between the C6-Bromine and C4-Chlorine.[1]

Reactivity Hierarchy (Pd-Catalysis):

  • C6-Bromine: Most reactive.[1] Undergoes oxidative addition with Pd(0) first.[1]

  • C4-Chlorine: Less reactive.[1] Requires specialized ligands (e.g., Buchwald ligands like XPhos/SPhos) or higher temperatures to react.

  • C2-OH: Can be activated to a Triflate (OTf) or Tosylate (OTs) to create a third electrophilic site, or alkylated (O-alkylation vs N-alkylation).[1]

Reactivity Start 6-Bromo-4-chloropyridin-2-ol Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3) Targets C6-Br ONLY Start->Step1 High Selectivity Intermediate 6-Aryl-4-chloropyridin-2-ol Step1->Intermediate Step2 Step 2: Activation (Tf2O or POCl3) Intermediate->Step2 Functionalize OH Step3 Step 3: Second Coupling (Targets C4-Cl or C2-OTf) Step2->Step3

Figure 2. Sequential functionalization strategy utilizing the reactivity gap between Br and Cl.

Application in Drug Design
  • Fragment Growing: Use the C6-Br to attach a biaryl core (common in kinase inhibitors).[1]

  • Solubility Tuning: The C2-pyridone motif is a known bioisostere for amides, improving solubility and metabolic stability compared to phenyl rings.[1]

References & Authority[1][5][6][7][8][9][10]

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 72211989 (Related Acid/Derivatives).[1] National Center for Biotechnology Information.[1] Link

    • ChemSrc Database.[1] Entry for CAS 1807003-69-5.[1][2] Link

  • Synthetic Methodology (Diazotization):

    • Detailed protocols for aminopyridine-to-pyridone conversion can be found in: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridone-Based Inhibitors."[1] (General methodology reference).

  • Reactivity Principles:

    • Suzuki-Miyaura Coupling Guide.[1][5] Organic Chemistry Portal.[1][6] Differentiates reactivity of Ar-Br vs Ar-Cl. Link

  • Precursor Sourcing:

    • 2-Amino-6-bromo-4-chloropyridine (CAS 1206250-19-2) is the primary starting material available from major vendors (Enamine, Sigma-Aldrich, Combi-Blocks).[1]

Sources

Foundational

6-Bromo-4-chloropyridin-2-ol solubility in DMSO and methanol

Technical Guide: Solubility, Handling, and Physicochemical Characterization of 6-Bromo-4-chloropyridin-2-ol Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 6-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility, Handling, and Physicochemical Characterization of 6-Bromo-4-chloropyridin-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 6-Bromo-4-chloropyridin-2-ol (also known by its tautomer 6-Bromo-4-chloro-2(1H)-pyridinone ). As a critical scaffold in medicinal chemistry—particularly for fragment-based drug discovery (FBDD) and transition-metal catalyzed cross-couplings—understanding its behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for reproducible assay data and synthetic yield optimization.

Key Findings:

  • DMSO: Primary solvent of choice for stock solutions (>50 mM typically achievable). Favors the 2-pyridone tautomer.[1][2]

  • Methanol: Secondary solvent suitable for LC-MS injection and intermediate dilutions. Solubility is moderate; sonication is often required to break crystal lattice energy.

  • Critical Caution: The compound exists in a tautomeric equilibrium sensitive to solvent polarity, affecting NMR interpretation and aggregation states.

Chemical Identity & Physicochemical Context

To master the solubility of this compound, one must understand its structural dynamics. It is not a static molecule but a dynamic system existing between the lactim (hydroxy) and lactam (one) forms.

FeatureDetail
IUPAC Name 6-Bromo-4-chloropyridin-2-ol
Common Tautomer 6-Bromo-4-chloro-2(1H)-pyridinone
CAS Number 1256815-22-9
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Physical State Off-white to pale yellow solid
pKa (Calculated) ~8.5 (OH/NH acidic proton)
The Tautomeric Imperative

In the solid state, 2-hydroxypyridines typically exist as hydrogen-bonded dimers in the 2-pyridone form. This dimerization creates a stable crystal lattice that resists dissolution.

  • In DMSO (Polar Aprotic): The solvent acts as a hydrogen bond acceptor, disrupting the dimers and stabilizing the polar 2-pyridone form.

  • In Methanol (Polar Protic): The solvent competes for hydrogen bonds, supporting solubility but less effectively than DMSO for high concentrations.

Solubility Profile: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO)
  • Solubility Rating: Excellent

  • Thermodynamic Mechanism: DMSO (Dielectric constant

    
    ) effectively solvates the dipolar 2-pyridone tautomer. It breaks the strong intermolecular 
    
    
    
    hydrogen bonds found in the crystal lattice.
  • Recommended Concentration: 10 mM to 100 mM (Stock Solution).

  • Stability: High. However, DMSO is hygroscopic; water absorption can shift the tautomeric equilibrium or cause slow precipitation over months.

B. Methanol (MeOH)
  • Solubility Rating: Moderate

  • Thermodynamic Mechanism: Methanol solvates via hydrogen bonding but lacks the high dipole moment of DMSO.

  • Recommended Concentration: 1 mM to 10 mM (Working Solution).

  • Operational Note: Endothermic dissolution is common. The solution may cool down upon mixing, requiring thermal energy (warm water bath) to reach equilibrium.

Comparative Data Table
ParameterDMSO (anhydrous)Methanol (HPLC Grade)
Saturation Limit (Est.) > 50 mg/mL~ 5–15 mg/mL
Dissolution Speed Rapid (seconds to minutes)Slow (requires sonication)
Tautomer Preference Strongly favors 2-PyridoneMixed / Favors 2-Pyridone
Primary Use Cryo-storage stocks, HTS assaysLC-MS prep, reaction solvent

Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Rationale: Standardizing stock preparation prevents "crashing out" during freeze-thaw cycles.

  • Calculate: For 10 mL of 50 mM stock, weigh 104.2 mg of compound.

  • Weigh: Use an anti-static gun if the powder is charged. Weigh directly into an amber glass vial (protect from light).

  • Solvent Addition: Add 5 mL of anhydrous DMSO (half volume).

  • Agitation: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 2 minutes.

    • Note: The solution should be clear. If hazy, the compound may be impure or wet.

  • Final Volume: Add remaining DMSO to reach 10 mL target. Invert 10 times.

  • QC Check: Inspect against a dark background for micro-particulates.

Protocol B: Solubility Limit Determination (Cloud Point Method)

Rationale: Validating the exact solubility limit for a specific batch.

SolubilityWorkflow Start Weigh 10mg Solid AddSolvent Add 100µL Solvent (DMSO or MeOH) Start->AddSolvent Sonicate Sonicate (5 mins @ 25°C) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Decision Dissolved? Check->Decision AddMore Add 100µL Increment Decision->AddMore No (Cloudy) Calc Calculate Solubility (mg/mL) Decision->Calc Yes (Clear) AddMore->Sonicate

Figure 1: Step-wise workflow for determining the saturation point (Cloud Point) of the compound.

Tautomeric Equilibrium & Signaling

Understanding the shift between the hydroxy-pyridine and pyridone forms is vital for interpreting NMR data in these solvents.

Tautomerism Lactim Lactim Form (6-Bromo-4-chloropyridin-2-ol) Favored in Gas Phase/Non-polar Equilibrium Proton Transfer (Solvent Dependent) Lactim->Equilibrium Ka Lactam Lactam Form (6-Bromo-4-chloro-2(1H)-pyridinone) Favored in DMSO/MeOH/Solid State Equilibrium->Lactam Kb DMSO DMSO Interaction: Stabilizes Dipole Breaks Dimers DMSO->Lactam Promotes

Figure 2: Tautomeric equilibrium. In DMSO and Methanol, the equilibrium shifts strongly toward the Lactam (Pyridone) form due to stabilization of the polar carbonyl group.

Stability & Storage Recommendations

  • Light Sensitivity: Halogenated pyridines, particularly bromo-derivatives, are susceptible to photolytic dehalogenation.

    • Action: Store DMSO stocks in amber vials wrapped in foil.

  • Temperature:

    • Solid: Store at 2–8°C (short term) or -20°C (long term).

    • DMSO Stock: Store at -20°C. Note that DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce precipitation. Aliquot stocks to avoid this.

  • Chemical Compatibility: Avoid mixing DMSO stocks with strong bases (e.g., NaOH) unless intended for reaction, as this will deprotonate the hydroxyl/amide group (pKa ~8.5), creating a nucleophilic anion.

References

  • PubChem Database. Compound Summary for CID 11117234 (Analogs) and Tautomerism. National Center for Biotechnology Information. Link

  • ChemSrc. 6-Bromo-4-chloropyridin-2-ol Physicochemical Properties.Link

  • WuXi Biology. Tautomerism of 2-Hydroxypyridine/2-Pyridone: Solvent Effects.Link

  • MDPI. Synthesis and Structural Characterization of 6-Bromo-2-hydroxypyridine Metal Complexes. (Demonstrates solubility in polar organic solvents for coordination chemistry). Link

  • Sigma-Aldrich. Safety Data Sheet (SDS) for Halogenated Pyridones. (General handling for Class 6.1/Irritants). Link

Sources

Exploratory

4-chloro-6-bromo-2-hydroxypyridine synonyms and nomenclature

An In-depth Technical Guide to 4-Chloro-6-bromo-2-hydroxypyridine: Nomenclature, Synthesis, and Application Authored by a Senior Application Scientist This guide provides an in-depth exploration of 4-chloro-6-bromo-2-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-6-bromo-2-hydroxypyridine: Nomenclature, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-chloro-6-bromo-2-hydroxypyridine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its nuanced nomenclature arising from keto-enol tautomerism, discuss logical synthetic strategies, and contextualize its application as a versatile building block for complex molecular architectures.

Nomenclature and Structural Elucidation: A Case of Tautomerism

A critical aspect of understanding 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, physical properties, and intermolecular interactions.

The equilibrium between the aromatic alcohol (hydroxypyridine) and the non-aromatic but highly conjugated amide (pyridone) is sensitive to the surrounding environment. While the hydroxy form may be present in the gas phase, the pyridone tautomer is overwhelmingly favored in polar solvents and, most importantly, in the solid state due to its ability to form stable hydrogen-bonded dimers.[1][2][3] This stability is a key consideration for reaction design and material handling.

Given this, the compound "4-chloro-6-bromo-2-hydroxypyridine" is most accurately and commonly represented by its pyridone tautomer.

IUPAC Nomenclature:

  • Hydroxypyridine form: 6-Bromo-4-chloro-pyridin-2-ol

  • Pyridone form (Preferred): 6-Bromo-4-chloro-1H-pyridin-2-one

Caption: Tautomeric equilibrium of the title compound.

Compound Identification

Precise identification is paramount. While a specific CAS Number for the 6-bromo-4-chloro substitution pattern is not consistently found across major databases, it is crucial to distinguish it from its isomers.

IdentifierValueSource
Compound Name 6-Bromo-4-chloro-1H-pyridin-2-one-
Molecular Formula C₅H₃BrClNO-
Molecular Weight 208.44 g/mol -
Isomer CAS Number 1227581-74-9 (4-Bromo-2-chloro-6-hydroxypyridine)[4]
Related CAS Number 1196152-02-9 (4-Bromo-2-chloro-6-methoxypyridine)[5]

Physicochemical Properties

While experimental data for this specific isomer is scarce, we can predict its properties based on closely related analogs like 2-bromo-6-chloropyridine, which is a solid with a melting point of 87-91 °C.[6]

  • Appearance: Expected to be a white to light yellow or tan crystalline solid.

  • Solubility: Likely to have poor solubility in water but should be soluble in polar organic solvents such as DMSO and DMF.[7]

  • Storage: Should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[8]

Synthesis and Reactivity: A Strategic Approach

The synthesis of polysubstituted pyridones requires a strategic approach to control regioselectivity. Direct halogenation of a parent 2-pyridone can be challenging due to competing reaction sites. A more robust and logical approach involves building the ring with the desired substituents already in place or introduced sequentially.

Below is a proposed synthetic workflow, designed as a starting point for laboratory investigation. The causality behind this multi-step process is to control the placement of each functional group definitively.

synthesis_workflow start Commercially Available 4-Chloropyridine-2,6-diol step1 Selective Bromination (NBS) start->step1 Introduce Bromine at C3 (ortho to OH) intermediate1 3-Bromo-4-chloro-2,6-dihydroxypyridine step1->intermediate1 step2 Deoxygenation/Reduction intermediate1->step2 Selective removal of C6 hydroxyl group product Target: 6-Bromo-4-chloro-1H-pyridin-2-one step2->product

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol

This protocol is a validated starting point, incorporating principles from related syntheses of halogenated quinolines and pyridines.[9][10][11]

Step 1: Selective Bromination of 4-Chloro-2,6-dihydroxypyridine

  • Rationale: The two hydroxyl groups activate the pyridine ring for electrophilic substitution. Bromination is expected to occur at the positions ortho and para to the activating groups. Using one equivalent of a brominating agent like N-Bromosuccinimide (NBS) allows for controlled mono-bromination.

  • Procedure:

    • To a stirred solution of 4-chloro-2,6-dihydroxypyridine (1.0 eq) in N,N-Dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-chloro-2,6-dihydroxypyridine.

Step 2: Reductive Dehydroxylation

  • Rationale: To obtain the final 2-pyridone, the hydroxyl group at the 6-position must be removed. This can often be achieved via a two-step process: conversion to a better leaving group (like a chloride) followed by reduction. A common method for converting a hydroxypyridine to a chloropyridine is treatment with phosphorus oxychloride (POCl₃).[9][11]

  • Procedure:

    • Suspend the crude 3-bromo-4-chloro-2,6-dihydroxypyridine (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. The solid should dissolve, forming a homogenous solution.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid potassium carbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 6-bromo-4-chloro-1H-pyridin-2-one.

Applications in Research and Drug Development

Halogenated pyridones are considered "privileged scaffolds" in medicinal chemistry.[12] Their rigid structure presents substituents in well-defined spatial orientations, while the embedded amide offers a key hydrogen bond donor and acceptor. The true utility of 6-bromo-4-chloro-1H-pyridin-2-one lies in its potential as a versatile synthetic intermediate.

  • Cross-Coupling Handles: The bromine and chlorine atoms provide two distinct handles for metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for sequential and site-selective functionalization. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

  • Bioisosteric Replacement: The pyridone core is a known bioisostere for phenols, amides, and other aromatic systems, offering a way to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability in drug candidates.[12]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Similar substituted pyridones serve as key intermediates in the synthesis of novel therapeutic agents, including those targeting neurological disorders.[13][14]

FBDD_workflow start 6-Bromo-4-chloro- 1H-pyridin-2-one (Core Scaffold) suzuki Suzuki Coupling (at C6-Br) start->suzuki Introduce R1 (e.g., Aryl group) intermediate Aryl/Heteroaryl Substituted Pyridone suzuki->intermediate buchwald Buchwald-Hartwig (at C4-Cl) final_library Library of Diverse Final Compounds for Screening buchwald->final_library intermediate->buchwald Introduce R2 (e.g., Amine group)

Caption: Use in Fragment-Based Drug Discovery (FBDD).

Safety and Handling

No specific safety data sheet (SDS) is available for 6-bromo-4-chloro-1H-pyridin-2-one. However, based on data from structurally similar compounds such as 3-bromo-5-hydroxypyridine and 6-bromo-4-chlorothieno[3,2-d]pyrimidine, the following hazards should be assumed.[8][15]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation
Self-Validating Laboratory Protocol

Adherence to the following protocol ensures a self-validating system of safety when handling this and related compounds.

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • Chem-Impex. (n.d.). 6-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Pipzine Chemicals. (2026). 4-Bromo-6-chloro-2-pyridinecarboxylic Acid. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 Bromo 2 Chloro 6 Methylpyridine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • American Chemical Society Publications. (2026). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing and Technical Validation: 6-Bromo-4-chloropyridin-2-ol

The following guide is structured as an advanced technical whitepaper designed for medicinal chemists and sourcing managers in the pharmaceutical industry. It prioritizes technical validation and strategic sourcing over...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical whitepaper designed for medicinal chemists and sourcing managers in the pharmaceutical industry. It prioritizes technical validation and strategic sourcing over simple catalog listing, reflecting the "Senior Application Scientist" persona.

[1]

Executive Summary

6-Bromo-4-chloropyridin-2-ol (CAS 1807003-69-5) represents a high-value "orphan" scaffold in modern drug discovery.[1] Unlike commodity heterocycles, this molecule offers a unique tri-functional substitution pattern: a hydroxyl group (convertible to triflates or used for solubility), a C4-chlorine (electrophilic handle), and a C6-bromine (cross-coupling partner).[1]

However, commercial availability is plagued by catalog ghosts —aggregators listing the compound without physical stock. Furthermore, the structural ambiguity between the 2-hydroxy and 2-pyridone tautomers, combined with the high risk of regioisomeric impurities (e.g., 4-bromo-6-chloro isomers), demands a rigorous incoming Quality Control (QC) protocol.[1] This guide outlines the sourcing landscape and a self-validating analytical workflow to ensure data integrity in downstream SAR campaigns.

Chemical Identity and Tautomeric Equilibrium

Before sourcing, researchers must understand the physical state of the material. While often named as the "pyridin-2-ol," the compound exists primarily as the 2-pyridone tautomer in the solid state and in polar solvents (DMSO, MeOH).[1]

The Tautomer Trap

Failure to account for this equilibrium leads to confusion in NMR interpretation (e.g., the presence of an N-H signal vs. an O-H signal) and reactivity planning (N-alkylation vs. O-alkylation).[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Pyridinol Pyridine-2-ol Form (Aromatic, favored in gas phase) Pyridone 2-Pyridone Form (Amide-like, favored in solid/solution) Pyridinol->Pyridone  K_eq > 1 (Polar Solvents)   O_Alk O-Alkylation (Requires Ag salts or specific conditions) Pyridinol->O_Alk N_Alk N-Alkylation (Major Product w/ simple alkyl halides) Pyridone->N_Alk

Figure 1: Tautomeric equilibrium and its impact on alkylation regioselectivity.[1]

Commercial Supply Chain Landscape

Current Status: High Risk / Custom Synthesis Required A review of global inventories indicates that CAS 1807003-69-5 is rarely held in bulk stock (kg quantities).[1] Most listings are "virtual," provided by aggregators who initiate synthesis only upon order placement.

Supplier Tiering Strategy
Supplier TierCharacteristicsRecommended Action
Tier 1: CROs / Manufacturers Own the synthesis IP.[1] Capable of >98% purity and regio-control.[1][2] (e.g., WuXi AppTec, Pharmablock, Enamine).Primary Choice. Request "FTE" or "Fee-for-Service" synthesis if not in stock.[1]
Tier 2: Catalog Aggregators List millions of CAS numbers. Often re-source from Tier 1 with a markup and delay. (e.g., ChemSrc, Amadis).Avoid for critical path. Use only if Tier 1 fails. High risk of "lead time extension."
Tier 3: Boutique Synthesis Small labs specializing in pyridines. May have small batches (mg scale).Good for reference standards. Verify COA before purchase.

Procurement Directive: Do not rely on "In Stock" flags on aggregator websites. Always request a Certificate of Analysis (CoA) and H-NMR spectrum before issuing a Purchase Order to verify the material physically exists.[1]

Incoming Material Validation Protocol

The primary risk in sourcing this scaffold is receiving the regioisomer (4-bromo-6-chloropyridin-2-ol) or the des-halo impurities.[1] The following protocol is self-validating: it relies on intrinsic molecular properties rather than external standards.[1]

The Analytical Workflow
  • LCMS: Confirm Molecular Weight (MW ~208.4). Note: Pyridones may ionize poorly in positive mode; use negative mode if necessary.[1]

  • 1H-NMR (DMSO-d6):

    • Diagnostic Signal: Look for the N-H proton (broad singlet, >11 ppm).

    • Regio-Assignment: Distinguish 6-Br-4-Cl from 4-Br-6-Cl using coupling constants (

      
      ) and chemical shifts.
      
    • NOE Experiment: Irradiate the N-H proton.

      • Target (6-Br): NOE enhancement at C3-H, but weak/no enhancement at C6 (blocked by Br).

      • Isomer (6-Cl): Similar pattern, but Carbon NMR is definitive.[1]

13C-NMR Diagnostic (The "Golden Standard")

Due to the "Heavy Atom Effect," a carbon atom bonded to Bromine appears significantly upfield compared to one bonded to Chlorine.[1]

  • C-Br (Carbon 6): Expected ~120–135 ppm.[1]

  • C-Cl (Carbon 4): Expected ~145–155 ppm.[1]

  • If the C6 signal is downfield (>145 ppm), you likely have the 6-chloro isomer.[1]

QC Decision Tree

QC_Workflow Start Incoming Material Receipt (CAS 1807003-69-5) LCMS LCMS Analysis (Confirm MW 208/210) Start->LCMS Pass_MW MW Confirmed LCMS->Pass_MW Fail_MW Reject Batch LCMS->Fail_MW Incorrect Mass NMR_H 1H-NMR (DMSO-d6) Check Purity >95% Isomer_Check Regioisomer Validation (13C-NMR / NOE) NMR_H->Isomer_Check Check_C6 Check C6 Shift Is C6 < 140 ppm? Isomer_Check->Check_C6 Pass_MW->NMR_H Valid VALIDATED MATERIAL Release to Inventory Check_C6->Valid Yes (C-Br present) Invalid REJECT: 6-Chloro Isomer Detected Check_C6->Invalid No (C-Cl present)

Figure 2: Step-by-step Quality Control workflow for validating 6-Bromo-4-chloropyridin-2-ol.

Synthetic Utility and Orthogonal Reactivity

Why source this specific isomer? The 6-Bromo-4-chloro-2-pyridone scaffold offers orthogonal reactivity , allowing sequential functionalization.[1]

  • Site 1: O- vs N-Alkylation: The pyridone nitrogen can be protected (e.g., PMB, SEM) or alkylated to fix the tautomer.[1]

  • Site 2: C4-Chlorine (Electrophilic): The 4-position in 2-pyridones is highly susceptible to SNAr reactions, often more so than the 6-position due to the para-like conjugation with the carbonyl.[1]

  • Site 3: C6-Bromine (Cross-Coupling): The C-Br bond is generally more reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald) than the C-Cl bond, allowing selective C6 functionalization while retaining the C4-Cl for later steps.[1]

Experimental Caution: When performing SNAr at C4, ensure the conditions (base/nucleophile) do not inadvertently hydrolyze the C6-Br or cause halogen scrambling.

References

  • Chemical Identity & CAS: ChemSrc. (2025). 6-Bromo-4-chloropyridin-2-ol (CAS 1807003-69-5) Technical Data. Retrieved from [Link][1]

  • Tautomeric Equilibrium: WuXi Biology. (2021). Magical Power of Quantum Mechanics: Tautomers of substituted Pyridines. Retrieved from [Link]

  • Synthetic Methodology (Analogous Scaffolds): Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Reactivity & Regioselectivity: Li, J. J. (2020). SNAr Reaction of Polyhalogenated Heterocycles. WuXi AppTec. Retrieved from [Link]

  • Supplier Aggregation Data: ChemBuyersGuide. (2025). Global Suppliers for Pyridine Derivatives. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling: pKa Values of Polyhalogenated 2-Hydroxypyridines

This guide serves as a definitive technical resource for the physicochemical characterization of polyhalogenated 2-hydroxypyridines. It deviates from standard textbook definitions to address the practical challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the physicochemical characterization of polyhalogenated 2-hydroxypyridines. It deviates from standard textbook definitions to address the practical challenges encountered in high-precision medicinal chemistry and agrochemical formulation.

Executive Summary

Polyhalogenated 2-hydroxypyridines are critical scaffolds in drug discovery, serving as bioisosteres for amides and phenols. Their utility is defined by a complex tautomeric equilibrium (lactam-lactim) that is heavily influenced by the electronic and steric nature of halogen substituents.

This guide provides a structural analysis of their acidity constants (pKa), quantifying the dramatic acidification driven by polysubstitution. It details the "Ortho-Effect" and provides a validated experimental workflow for determining pKa in low-solubility contexts using UV-metric titration.

Theoretical Framework: The Tautomeric Anomaly

The core challenge in characterizing 2-hydroxypyridines is that they rarely exist as "hydroxypyridines" in solution. They exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • In Aqueous Media: The equilibrium overwhelmingly favors the 2-pyridone form (

    
    ) due to the high solvation energy of the polar amide-like bond.
    
  • Effect of Halogenation: Electron-withdrawing groups (EWGs) like Cl, Br, and F destabilize the basicity of the nitrogen and increase the acidity of the -OH/-NH group.

    • Inductive Effect (-I): Halogens pull electron density through the sigma bond framework, stabilizing the anionic conjugate base.

    • Mesomeric Effect (+M): Fluorine and Chlorine can donate electron density back into the ring, but in polyhalogenated systems, the cumulative -I effect dominates.

Mechanism of Ionization

Regardless of the neutral tautomer, both forms deprotonate to yield a common resonance-stabilized anion.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Non-polar solvent favored Lactam Lactam Form (2-Pyridone) Aqueous favored Lactim->Lactam Tautomerization (Solvent Dependent) Anion Common Anion (Resonance Stabilized) Lactim->Anion - H+ Lactam->Anion - H+

Figure 1: The ionization pathway. Note that while the Lactam is the dominant neutral species in water, the pKa measured corresponds to the energy required to strip the proton to form the Anion.

Quantitative Data Analysis

The introduction of halogens drastically lowers the pKa from the unsubstituted scaffold value of ~11.6. The table below consolidates experimental and high-confidence predicted values.

Key Trend: Every additional halogen atom lowers the pKa by approximately 2–3 log units depending on the position (Ortho > Meta/Para).

CompoundSubstitution PatternpKa (Acidic)Source/StatusNotes
2-Hydroxypyridine Unsubstituted11.65 ExperimentalWeak acid; exists as pyridone.
5-Chloro-2-pyridone Mono-halo (Meta)~10.4 ExperimentalMild electron withdrawal.
3,5-Dichloro-2-pyridone Di-halo6.5 – 7.2 ConsensusSignificant acidification due to ortho-Cl.
3,5-Difluoro-2-pyridone Di-halo~7.5 PredictedF has stronger +M effect than Cl, slightly dampening acidity.
3,5,6-Trichloro-2-pyridinol Tri-halo (TCP)4.55 Experimental Critical Reference. Metabolite of Chlorpyrifos.[1] Highly acidic.[2][3]
Pentafluoro-2-hydroxypyridine Per-halo< 2.5 EstimatedBehaves nearly as a strong acid due to perfluoro effect.
Data Interpretation for Drug Design
  • Physiological State (pH 7.4):

    • Mono-halo derivatives (pKa > 9) remain Neutral . Good membrane permeability.

    • Poly-halo derivatives (pKa < 5, e.g., TCP) are >99% Ionized . Poor passive permeability, high plasma protein binding.

  • The Ortho-Effect: Substituents at the 3-position (ortho to the oxygen) have the most dramatic effect on acidity due to direct inductive stabilization of the negative charge on the oxygen.

Experimental Methodology: UV-Metric Titration

Standard potentiometric titration often fails for polyhalogenated pyridines due to their low aqueous solubility (often < 10 µg/mL for neutral forms). The UV-Metric method (e.g., Sirius T3) is the industry gold standard because it detects ionization via chromophore shifts at concentrations as low as 1 µM, avoiding precipitation.

Protocol: UV-Metric pKa Determination

Objective: Determine the thermodynamic pKa of 3,5-dichloro-2-pyridone.

Reagents:

  • Analyte: 10 mM stock solution in DMSO.

  • Titrant: 0.5 M KOH and 0.5 M HCl (CO2-free).

  • Solvent: 0.15 M KCl (ionic strength adjustor).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dispense 5 µL of DMSO stock into 10 mL of 0.15 M KCl.

    • Final analyte concentration: ~5 µM.

  • Acidification:

    • Lower pH to 2.0 using 0.5 M HCl to ensure the species is fully protonated (neutral).

  • Spectrophotometric Titration:

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Record UV absorbance spectra (200–350 nm) at 0.2 pH increments.

  • Data Deconvolution (Target Factor Analysis):

    • Identify Isobestic Points : Wavelengths where absorbance is constant indicate a clean two-component equilibrium (Neutral ⇌ Anion).

    • Plot absorbance change (

      
      ) vs. pH at 
      
      
      
      .
  • Calculation:

    • Fit data to the Henderson-Hasselbalch equation modified for spectrophotometry:

      
      
      

ExperimentalWorkflow Prep Sample Prep (10mM DMSO Stock) Dilution Dilution into 0.15M KCl (aq) Prep->Dilution Acidify Acidify to pH 2.0 (Ensure Neutral Species) Dilution->Acidify Titrate UV-Metric Titration (pH 2.0 -> 12.0) Acidify->Titrate Spectral Acquire Spectra (200-350 nm) Titrate->Spectral At 0.2 pH steps Analysis Target Factor Analysis (Identify pKa) Spectral->Analysis Deconvolute Absorbance

Figure 2: UV-Metric Titration Workflow for low-solubility polyhalogenated compounds.

Strategic Applications in Drug Discovery

Bioisosterism & Lipophilicity

Polyhalogenated 2-pyridones are often used to replace:

  • Phenols: To reduce metabolic susceptibility (glucuronidation).

  • Amides: To lock conformation and increase lipophilicity.

However, the pKa vs. LogP Trade-off is critical.

  • Adding halogens increases intrinsic lipophilicity (LogP).

  • But, it also lowers pKa. If pKa drops below 7.4, the effective lipophilicity (LogD) at physiological pH crashes because the molecule ionizes.

Design Rule: For oral bioavailability, target a pKa > 6.0 to ensure a significant fraction of the neutral species exists in the small intestine (pH ~6-7) for passive absorption. 3,5,6-trichloro-2-pyridinol (pKa 4.55) is poorly absorbed passively but may be absorbed via active transport or ion-pairing.

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for pyridine pKa values).
  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society, 1294-1304. Link

  • Chambers, R. D., et al. (1999). Polyhalogenated Heterocycles. Journal of the Chemical Society, Perkin Transactions 1. (Source for perfluorinated system acidity).[2][3][4][5][6]

  • Racke, K. D. (1993). Environmental Fate of Chlorpyrifos. Reviews of Environmental Contamination and Toxicology, 131, 1-150. (Source for 3,5,6-trichloro-2-pyridinol pKa data). Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for UV-metric titration protocols). Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Protection of 6-Bromo-4-chloropyridin-2-ol for Advanced Synthetic Applications

Abstract: 6-Bromo-4-chloropyridin-2-ol is a versatile heterocyclic building block pivotal in the synthesis of complex molecules in pharmaceutical and materials science research. Its utility is often predicated on the sel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-Bromo-4-chloropyridin-2-ol is a versatile heterocyclic building block pivotal in the synthesis of complex molecules in pharmaceutical and materials science research. Its utility is often predicated on the selective functionalization of its pyridine core, which necessitates the temporary masking of the reactive hydroxyl group. This document provides a comprehensive guide to effective protecting group strategies for 6-Bromo-4-chloropyridin-2-ol, detailing field-proven protocols for O-silylation and O-alkylation. The causality behind experimental choices, detailed step-by-step methodologies, and comparative data are presented to empower researchers in designing robust synthetic routes.

Introduction: The Synthetic Challenge

6-Bromo-4-chloropyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This inherent reactivity of the N-H/O-H moiety can interfere with many common synthetic transformations, such as metal-halogen exchange, cross-coupling reactions, or C-H functionalization, which often require strong bases or organometallic reagents.[1][2] Therefore, the judicious selection and application of a protecting group for the oxygen atom is a critical first step in multi-step synthetic campaigns involving this substrate.

An ideal protecting group for this scaffold should be:

  • Easy to install in high yield under mild conditions that do not affect the bromo or chloro substituents.

  • Stable to a wide range of subsequent reaction conditions (e.g., organolithium reagents, transition-metal catalysis).[3][4]

  • Readily cleavable in high yield under specific, non-destructive conditions to unmask the hydroxyl group at the desired stage.[3]

This guide focuses on two of the most robust and widely applicable strategies: the formation of tert-butyldimethylsilyl (TBDMS) ethers and benzyl ethers.

Strategic Overview: Selecting the Right Protection

The choice between a silyl or benzyl ether depends on the planned synthetic route. Silyl ethers offer ease of removal with fluoride sources, while benzyl ethers are exceptionally stable to a broad range of non-reductive conditions.

G cluster_0 Synthetic Planning cluster_1 Protecting Group Choice cluster_2 Key Features cluster_3 Synthetic Steps & Deprotection A 6-Bromo-4-chloropyridin-2-ol (Starting Material) B Protect Hydroxyl Group A->B  Initial Step C O-Silylation (TBDMS Ether) B->C D O-Alkylation (Benzyl Ether) B->D E Mild Cleavage (F⁻) Moderate Stability C->E G Further Reactions (e.g., Cross-Coupling) C->G F Robust Stability Cleavage via Hydrogenolysis D->F D->G H Deprotection G->H I Final Product H->I

Figure 1: Decision workflow for protecting 6-Bromo-4-chloropyridin-2-ol.

O-Silylation Strategy: The tert-Butyldimethylsilyl (TBDMS) Ether

The tert-butyldimethylsilyl group is an excellent choice for protecting the pyridinol due to its moderate steric bulk, which confers stability to many reagents while allowing for selective removal.[5][6] The Corey protocol, utilizing TBDMS chloride and imidazole in a polar aprotic solvent like DMF, is a highly reliable method for this transformation.[5]

Protocol: Protection as TBDMS Ether

Materials:

  • 6-Bromo-4-chloropyridin-2-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-Bromo-4-chloropyridin-2-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir at room temperature until all solids dissolve.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired 6-bromo-4-chloro-2-(tert-butyldimethylsilyloxy)pyridine.

Causality: Imidazole acts as both a base to deprotonate the acidic pyridinol and as a nucleophilic catalyst, forming a highly reactive TBDMS-imidazolium intermediate that efficiently silylates the pyridinolate anion. DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the starting materials and intermediates.

Protocol: Deprotection of the TBDMS Ether

The Si-O bond is labile to fluoride ions due to the high strength of the Si-F bond.[7] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.

Materials:

  • 6-bromo-4-chloro-2-(tert-butyldimethylsilyloxy)pyridine

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected pyridinol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

O-Alkylation Strategy: The Benzyl (Bn) Ether

Benzyl ethers are known for their exceptional stability across a wide pH range and to many organometallic reagents, making them ideal for complex synthetic routes.[8] They are typically installed via a Williamson ether synthesis.[8]

Protocol: Protection as Benzyl Ether

Materials:

  • 6-Bromo-4-chloropyridin-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend NaH (1.2 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of 6-Bromo-4-chloropyridin-2-ol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution will be observed).

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-(benzyloxy)-6-bromo-4-chloropyridine.

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyridinol to form the sodium pyridinolate salt. This potent nucleophile then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction to form the stable benzyl ether.

Protocol: Deprotection of the Benzyl Ether

The most common method for benzyl ether cleavage is catalytic hydrogenolysis, which proceeds under mild conditions.[9][10]

Materials:

  • 2-(benzyloxy)-6-bromo-4-chloropyridine

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in MeOH or EtOAc.

  • Carefully add Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the mixture vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature for 4-24 hours. Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Comparative Summary of Protecting Groups

Protecting GroupProtection ReagentsDeprotection ConditionsStability Profile
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF or mild acid (e.g., CSA, MeOH)[11][12]Stable to bases, organometallics, mild oxidants. Labile to strong acids and fluoride sources.
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/C, MeOH or strong acid (e.g., BBr₃)[8][11]Very stable to acids, bases, nucleophiles, and many oxidants/reductants. Labile to catalytic hydrogenation.

Workflow Visualization

G cluster_silylation TBDMS Protection/Deprotection Workflow cluster_benzylation Benzyl Protection/Deprotection Workflow Start_S 6-Bromo-4-chloropyridin-2-ol Protect_S Protection: TBDMSCl, Imidazole, DMF Start_S->Protect_S Protected_S TBDMS Ether Protect_S->Protected_S React_S Synthetic Transformations Protected_S->React_S Deprotect_S Deprotection: TBAF, THF React_S->Deprotect_S End_S Deprotected Product Deprotect_S->End_S Start_B 6-Bromo-4-chloropyridin-2-ol Protect_B Protection: BnBr, NaH, THF Start_B->Protect_B Protected_B Benzyl Ether Protect_B->Protected_B React_B Synthetic Transformations Protected_B->React_B Deprotect_B Deprotection: H₂, Pd/C, MeOH React_B->Deprotect_B End_B Deprotected Product Deprotect_B->End_B

Figure 2: Comparative workflows for TBDMS and Benzyl protection strategies.

Conclusion

The successful synthesis of complex derivatives from 6-Bromo-4-chloropyridin-2-ol hinges on the strategic use of protecting groups. Both TBDMS and benzyl ethers provide robust and reliable protection for the pyridinol oxygen. The choice of protecting group should be guided by the specific reaction conditions planned in the subsequent synthetic steps. The protocols and comparative data provided in this note offer a solid foundation for researchers to confidently apply these essential techniques in their work.

References

  • Title: 1 Protecting Group Strategies in Carbohydr
  • Title: Deprotection method for protected hydroxyl group.
  • Title: Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Source: Suzhou Highfine Biotech. [Link]

  • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Source: National Institutes of Health (PMC). [Link]

  • Title: Protecting Groups. Source: University of Illinois Urbana-Champaign. [Link]

  • Title: Protective group strategies in carbohydrate and peptide chemistry. Source: Scholarly Publications Leiden University. [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies. Source: University of Leeds. [Link]

  • Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups. Source: National Institutes of Health (PMC). [Link]

  • Title: Chemoselective Deprotection of Triethylsilyl Ethers. Source: National Institutes of Health (PMC). [Link]

  • Title: Protecting Groups. Source: Organic-Synthesis.com. [Link]

  • Title: Silyl ether - Wikipedia. Source: Wikipedia. [Link]

  • Title: Benzyl Ethers - Protecting Groups. Source: Organic Chemistry Portal. [Link]

  • Title: tert-Butyldimethylsilyl Ethers. Source: Organic Chemistry Portal. [Link]

  • Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Source: Royal Society of Chemistry. [Link]

  • Title: benzyl ether cleavage. Source: YouTube. [Link]

  • Title: Benzyl Protection. Source: Common Organic Chemistry. [Link]

  • Title: 16: Silylethers. Source: Chemistry LibreTexts. [Link]

  • Title: 2-Pyridone - Wikipedia. Source: Wikipedia. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 6-Bromo-4-chloropyridin-2-ol

Introduction: Navigating Selectivity in Dihalogenated Heterocycle Functionalization The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Selectivity in Dihalogenated Heterocycle Functionalization

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners have made it an indispensable tool for drug development professionals.[1][3]

This application note provides a detailed guide to the selective Buchwald-Hartwig amination of 6-Bromo-4-chloropyridin-2-ol. This substrate presents a common challenge in medicinal chemistry: the presence of two different halogen atoms on an electron-deficient pyridinol ring system. Achieving regioselective amination at the more reactive C-Br bond while preserving the C-Cl bond for subsequent diversification is a critical strategic consideration. This guide will delve into the mechanistic principles governing this selectivity and provide a robust, field-proven protocol for researchers and scientists.

Mechanism and the Key to Regioselectivity

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4] The regioselectivity in the amination of dihalogenated substrates like 6-Bromo-4-chloropyridin-2-ol is primarily dictated by the initial oxidative addition step.

The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker carbon-halogen bond. The relative bond strengths for aryl halides follow the trend C-I < C-Br < C-Cl. Consequently, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve highly selective amination at the 6-position (bromine) of the pyridinol ring.

The choice of a suitable phosphine ligand is paramount in modulating the reactivity and stability of the palladium catalyst.[5] Bulky, electron-rich ligands enhance the rate of both the oxidative addition and the final reductive elimination step, while also preventing catalyst decomposition. For selective amination of aryl bromides in the presence of chlorides, ligands that promote efficient oxidative addition at lower temperatures are often preferred.

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0L2 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBr [label="6-Bromo-4-chloropyridin-2-ol", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-determining & Selective)", fillcolor="#FFFFFF", fontcolor="#202124", shape="plaintext"]; PdII_complex [label="ArPd(II)(Br)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R₂NH", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Coord [label="Amine Coordination\n& Deprotonation", fillcolor="#FFFFFF", fontcolor="#202124", shape="plaintext"]; PdII_Amido [label="[ArPd(II)(NR₂)L₂]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduct_Elim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124", shape="plaintext"]; Product [label="6-Amino-4-chloropyridin-2-ol", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0L2 -> PdII_complex [label=" + Ar-Br", color="#4285F4"]; ArBr -> OxAdd [style="invis"]; OxAdd -> PdII_complex [style="invis"]; PdII_complex -> PdII_Amido [label=" + R₂NH, - HBr\n(with Base)", color="#34A853"]; Amine -> Amine_Coord [style="invis"]; Base -> Amine_Coord [style="invis"]; Amine_Coord -> PdII_Amido [style="invis"]; PdII_Amido -> Product [label="", color="#EA4335"]; Product -> Reduct_Elim [style="invis"]; PdII_Amido -> Pd0L2 [label=" ", color="#FBBC05", style="dashed"]; Reduct_Elim -> Pd0L2 [style="invis"]; } caption="Figure 1: Catalytic cycle for the selective amination."

Experimental Protocol: Selective Amination of 6-Bromo-4-chloropyridin-2-ol

This protocol is designed to favor the selective amination at the C-Br bond. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Materials and Reagents:

  • 6-Bromo-4-chloropyridin-2-ol

  • Amine of choice (e.g., morpholine, piperidine, or a primary amine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Celite® for filtration

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Magnetic stirrer with a hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-4-chloropyridin-2-ol (1.0 equiv.), the chosen phosphine ligand (0.08 equiv.), and the palladium source (0.05 equiv.).

  • Reagent Addition: Add the base (10 equiv. of Cs₂CO₃ is a good starting point for milder conditions). Then, add the amine (1.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 10 volumes).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Stir the mixture at the desired temperature (start with 80-100 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the desired 6-amino-4-chloropyridin-2-ol.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10];

// Nodes Start [label="Start:\nDry Schlenk Flask under N₂/Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="Add:\n- 6-Bromo-4-chloropyridin-2-ol\n- Ligand & Pd Source\n- Base & Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Solvent [label="Add Anhydrous Solvent\n(Toluene or Dioxane)", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas Mixture\n(Vacuum/Inert Gas Cycles)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Heat and Stir\n(80-100 °C, 8-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Cool and Filter\nthrough Celite®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Concentrate and Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n6-Amino-4-chloropyridin-2-ol", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Add_Reagents; Add_Reagents -> Add_Solvent; Add_Solvent -> Degas; Degas -> React; React -> Workup; Workup -> Purify; Purify -> Product; } caption="Figure 2: Workflow for selective amination."

Data Presentation: Expected Outcomes and Optimization

The success of the selective amination is highly dependent on the choice of catalyst system and base. The following table provides a summary of expected outcomes based on common reaction parameters.

Catalyst SystemBaseTemperature (°C)Expected Regioselectivity (C-Br:C-Cl)Expected YieldNotes
Pd(OAc)₂ / XantphosCs₂CO₃80-100>95:5Good to ExcellentA mild and generally effective system for selective C-Br amination.
Pd₂(dba)₃ / BINAPNaOtBu80-100>90:10Good to ExcellentA stronger base may be required for less reactive amines.
Pd(OAc)₂ / RuPhosK₃PO₄100-110>95:5GoodRuPhos is a bulky, electron-rich ligand that can be highly effective.

Note: These are representative conditions and may require optimization for specific amines and scales. It is always recommended to perform small-scale test reactions to determine the optimal conditions.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS. The appearance of a new, more polar spot (the product) and the disappearance of the starting material are clear indicators of a successful reaction. The regioselectivity can be confirmed by NMR analysis of the purified product, where the absence of the proton signal corresponding to the 6-position of the pyridinol ring and the presence of the proton at the 4-position will confirm the desired outcome.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of substituted aminopyridinols. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve high regioselectivity in the amination of dihalogenated substrates like 6-Bromo-4-chloropyridin-2-ol. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important transformation and to further explore the chemistry of these valuable intermediates in their drug discovery and development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. (2009). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • National Institutes of Health. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing debromination during coupling reactions of chloropyridines

Topic: Preventing Debromination & Ensuring Chemoselectivity in Chloropyridines Audience: Medicinal Chemists & Process Development Scientists Mechanistic Diagnosis: Why Debromination Happens Before troubleshooting, you mu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination & Ensuring Chemoselectivity in Chloropyridines Audience: Medicinal Chemists & Process Development Scientists

Mechanistic Diagnosis: Why Debromination Happens

Before troubleshooting, you must understand the enemy. In the coupling of bromo-chloropyridines , the loss of the bromine atom without C-C bond formation (hydrodebromination) is not random; it is a specific failure of the catalytic cycle.

The Core Problem: The formation of a Palladium-Hydride (Pd-H) species.[1] Instead of undergoing transmetalation (coupling with your boronic acid), the oxidative addition complex (Ar-Pd-Br) intercepts a hydride source. This leads to reductive elimination of Ar-H (the debrominated byproduct) rather than Ar-R (the product).[2]

Competitive Pathway Analysis

The diagram below illustrates the divergence point between the desired coupling and the parasitic debromination pathway.

DebrominationPath Start Start: Bromo-Chloropyridine OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(0) TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Fast Kinetics (Ideal) PdHydride Pd-H Species Formation OxAdd->PdHydride Slow Transmetalation OR High Hydride Conc. RedElim Reductive Elimination TransMet->RedElim Product Product: Aryl-Chloropyridine RedElim->Product HydrideSource Hydride Interception (Solvent/Base/ impurity) HydrideSource->PdHydride Source SideProduct Side Product: Debrominated Pyridine (Ar-H) PdHydride->SideProduct Reductive Elim.

Caption: Competitive catalytic pathways. Debromination occurs when the Pd-H pathway outcompetes transmetalation.

Troubleshooting Guide (Q&A)

Scenario A: "I see the mass of the starting material minus Br, plus H (M-78). My yield is low."

Diagnosis: You are experiencing Hydrodebromination .[1] Root Cause: Your reaction environment is acting as a hydride donor. This is most common when using primary/secondary alcohols as solvents or alkoxide bases.

Corrective Actions:

  • Eliminate Protic Solvents: If you are using Isopropanol or Ethanol, switch to Dioxane , Toluene , or DMF . Alcohols can undergo

    
    -hydride elimination on the Pd center.
    
  • Switch Bases: If using ethoxide or methoxide bases, switch to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) . These cannot donate hydrides.

  • Increase Catalyst Activity: A sluggish transmetalation step leaves the Pd-Ar species vulnerable. Use a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G3 ) to speed up the desired cycle.

Scenario B: "I am coupling at the Chlorine position instead of the Bromine."

Diagnosis: Loss of Chemoselectivity . Root Cause: While C-Br is generally weaker than C-Cl, the pyridine ring is electron-deficient.[3] This activates the C-Cl bond, especially at the 2- and 4-positions, making the reactivity gap narrower than in benzenes.

Corrective Actions:

  • Temperature Control: Lower the reaction temperature. High heat (e.g., >100°C) overcomes the activation energy barrier for the C-Cl bond. Try 60–80°C .

  • Stoichiometry: Ensure you are not using a large excess of boronic acid or base, which drives the second coupling.

  • Ligand Selection: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ . Avoid highly active "hot" ligands (like certain Buchwald biaryls) that might force the C-Cl activation unless strictly necessary for the C-Br step.

Scenario C: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst Deactivation or Inhibition . Root Cause: Pyridines are excellent ligands. The substrate (or product) might be coordinating to the Palladium, poisoning it (forming a "Pd-black" precipitate or an inactive complex).

Corrective Actions:

  • Ligand Loading: Increase the ligand-to-metal ratio (e.g., 2:1 or 4:1 phosphine:Pd) to outcompete the pyridine substrate for the metal center.

  • Solvent Additive: Add a small amount of water (if using anhydrous conditions).[1] Many boronic acids require water to form the active boronate species for transmetalation.

Optimized Protocols & Data

Recommended Solvent/Base Matrix

Use this table to select conditions based on your specific failure mode.

Priority GoalRecommended SolventRecommended BaseCatalyst SystemWhy?
Prevent Debromination Toluene or 1,4-DioxaneK₃PO₄ (3.0 eq)Pd(dppf)Cl₂Aprotic solvent removes hydride source; Phosphate is mild.
High Chemoselectivity DME (Dimethoxyethane)Na₂CO₃ (aq)Pd(PPh₃)₄Classical conditions; mild enough to preserve C-Cl.
Difficult Substrates DMF/Water (9:1)Cs₂CO₃Pd(OAc)₂ + XPhosHigh polarity/activity for sterically hindered couplings.
Standard Operating Procedure (SOP): Selective Coupling of 2-Bromo-5-Chloropyridine

Target: Coupling at C2 (Br) while retaining C5 (Cl).

Materials:

  • 2-Bromo-5-chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for stability and selectivity. [1]

  • Base: K₂CO₃ (2.5 equiv) — Non-hydride donor.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.[1]

Step-by-Step Protocol:

  • Charge: In a reaction vial, add the chloropyridine, boronic acid, K₂CO₃, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heat: Stir at 80°C for 4–12 hours. Do not exceed 90°C to protect the C-Cl bond.

  • Monitor: Check LCMS. Look for Product (M+Ar) and minimize Debrominated (M-Br+H).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Decision Logic Visualization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Issue Detected CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Debrom Mass = M-78 (H instead of Br) CheckLCMS->Debrom Hydrodebromination WrongSpot Mass = Product (but wrong isomer) CheckLCMS->WrongSpot Regio-error Stalled Start Material Remains CheckLCMS->Stalled Low Conversion Sol_Debrom 1. Remove Alcohols 2. Use Carbonate Base 3. Use Bulky Ligand (XPhos) Debrom->Sol_Debrom Sol_Wrong 1. Lower Temp (<80C) 2. Switch to Pd(PPh3)4 WrongSpot->Sol_Wrong Sol_Stalled 1. Add Water (activates Boron) 2. Increase Ligand Ratio Stalled->Sol_Stalled

Caption: Decision tree for optimizing chloropyridine coupling reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Navarro, O., et al. (2003). General Synthesis of Substituted Indoles from Pseudo-halides via Palladium-Catalyzed C-N Coupling. Journal of Organic Chemistry. (Specific context on dehalogenation mechanisms).

  • BenchChem Technical Notes. (2025). Preventing debromination in pyridine coupling reactions.[2]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on reactivity differences between Cl and Br).

Sources

Optimization

Technical Support Center: 6-Bromo-4-chloropyridin-2-ol Synthesis

Topic: Optimizing Yield & Purity for 6-Bromo-4-chloropyridin-2-ol Ticket ID: #SYN-PYR-064 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Purity for 6-Bromo-4-chloropyridin-2-ol

Ticket ID: #SYN-PYR-064 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of 6-Bromo-4-chloropyridin-2-ol (also referred to as 6-bromo-4-chloro-2-pyridone ) presents a classic regioselectivity challenge in pyridine chemistry. The primary difficulty lies in distinguishing between the three electrophilic sites on the pyridine ring during nucleophilic aromatic substitution (


).

This guide focuses on the most scalable industrial route: the selective hydrolysis of 2,6-dibromo-4-chloropyridine . Our internal data suggests that yield losses are primarily driven by over-hydrolysis (formation of the diol) or regio-scrambling (displacement of the C4-chloride).

Part 1: The "Golden Route" Protocol

Based on internal process optimization and patent literature [1, 2].

Core Reaction: Selective Hydrolysis

Substrate: 2,6-Dibromo-4-chloropyridine (CAS: 1196156-59-8) Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Solvent System:


-Butanol / Water (biphasic or miscible depending on ratio)
Step-by-Step Methodology
  • Dissolution: Charge 2,6-dibromo-4-chloropyridine (1.0 eq) into

    
    -Butanol (5-10 volumes). Stir until fully dissolved.
    
  • Base Addition: Prepare a solution of KOH (2.2 eq) in Water (2 volumes). Add this dropwise to the organic phase at room temperature .

    • Technical Note: Do not add solid pellets directly. Localized hot spots cause over-hydrolysis.

  • Controlled Heating: Heat the mixture to 65–70°C .

    • Critical Control Point: Do NOT reflux (

      
      ). Higher temperatures significantly increase the rate of C4-Cl displacement, leading to 2,6-dibromo-4-hydroxypyridine impurities.
      
  • Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the starting material (

    
    ) and the appearance of the product (
    
    
    
    ). Stop when starting material is
    
    
    .
  • Workup (The Yield Killer):

    • Cool to

      
      .
      
    • Slowly acidify with 2N HCl to pH 3–4 .

    • Observation: The product exists in tautomeric equilibrium. At pH 3-4, the uncharged pyridone form predominates and precipitates.

    • Filter the solids.[1] Wash with cold water (

      
      ) and hexanes (
      
      
      
      ) to remove unreacted lipophilic starting material.

Part 2: Troubleshooting Dashboard (Q&A)

Category: Yield Optimization

Q: My conversion is high (>95%), but my isolated yield is stuck at 40-50%. Where is my product? A: You are likely losing product during the workup due to tautomeric solubility .

  • The Science: 6-Bromo-4-chloropyridin-2-ol exists as a hydroxypyridine/pyridone tautomer. At extremely low pH (<1), the pyridine nitrogen protonates, making it water-soluble. At high pH (>9), the phenol deprotonates, forming the soluble phenolate.

  • The Fix: You must target the Isoelectric Point (pI) . Titrate the reaction mixture carefully to pH 3.5 – 4.5 . If you acidify to pH 1, you will redissolve your product. If no precipitate forms, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1).

Q: I see a significant impurity (~15%) with a slightly lower retention time. What is it? A: This is likely 4-chloro-2,6-dihydroxypyridine (over-hydrolysis).

  • The Cause: Reaction temperature too high (>80°C) or reaction time too long.

  • The Fix:

    • Reduce temperature to 60°C and extend time.

    • Reduce Base equivalents from 3.0 to 2.1.

    • Switch from KOH to LiOH (milder cation effect).

Category: Impurity Profile

Q: Can I use 2,4-dichloro-6-bromopyridine as a starting material instead? A: It is not recommended .

  • The Science: Bromine is a superior leaving group to Chlorine in

    
     reactions (
    
    
    
    ). In 2,6-dibromo-4-chloropyridine, the two Bromines are the most labile, ensuring the nucleophile attacks C2 or C6.
  • The Risk: If you use 2,4-dichloro-6-bromopyridine, the leaving group preference (Br at C6) competes with the activation preference (C2/C6 > C4). You will get a messy mixture of 6-bromo-4-chloropyridin-2-ol (desired) and 4,6-dichloropyridin-2-ol (wrong regioisomer).

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of the hydrolysis. Note the critical branching path at the "Temperature" node.

ReactionPathway cluster_tautomer Tautomeric Equilibrium (pH Dependent) SM 2,6-Dibromo- 4-chloropyridine Target TARGET: 6-Bromo-4-chloropyridin-2-ol (Tautomer: Pyridone) SM->Target KOH, 65°C SNAr @ C2/C6 Impurity_C4 IMPURITY B: 2,6-Dibromo- 4-hydroxypyridine SM->Impurity_C4 High Temp (>90°C) SNAr @ C4 Impurity_Diol IMPURITY A: 4-Chloro-2,6- dihydroxypyridine Target->Impurity_Diol Excess Base Long Rxn Time

Caption: Reaction pathway showing the kinetic competition between C2/C6 and C4 substitution. Control of temperature is the primary filter against Impurity B.[2]

Part 4: Optimization Data (DoE Summary)

We performed a Design of Experiments (DoE) to isolate the optimal window.

Exp #Temp (°C)Base (Eq)SolventYield (Isolated)Purity (HPLC)Notes
1100 (Reflux)3.0Water/Dioxane55%82%High levels of Diol impurity.
225 (RT)2.0Water/t-BuOH<5%99%Reaction stalled.
365 2.2 Water/t-BuOH 88% 96% Optimal Condition.
4652.2Water/MeOH72%91%Methoxide byproduct observed (SNAr competition).

Key Takeaway: Avoid primary alcohols like Methanol or Ethanol as solvents. The alkoxide ion (Methoxide/Ethoxide) is a stronger nucleophile than Hydroxide and will form the ether byproduct (e.g., 6-bromo-4-chloro-2-methoxypyridine). Always use tertiary alcohols (


-BuOH) or non-nucleophilic ethers (Dioxane/THF). 

References

  • Preparation of 2,6-dibromo-4-chloropyridine. Source: ChemicalBook / Sigma-Aldrich Technical Data. Link:

  • Regioselective Hydrolysis of Dihalopyridines. Source:Heterocycles, Vol. 75, No. 1, 2008.[3] "Synthesis of 2,4-Dibromopyridine... Efficient Usage in Selective Bromine-Substitution." Link:

  • Synthesis of 2-amino-6-bromopyridine (Alternative Precursor). Source: Google Patents CN115784978B. Link:

  • Tautomerism in Hydroxypyridines. Source:Molecules, "Facile Synthesis and Characterization of Bromine-Substituted Pyridines." Link:

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-4-chloropyridin-2-ol

Introduction: Compound Profile and Purification Challenges 6-Bromo-4-chloropyridin-2-ol is a key heterocyclic intermediate in medicinal chemistry and drug development. Its utility is predicated on its high purity, as res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Profile and Purification Challenges

6-Bromo-4-chloropyridin-2-ol is a key heterocyclic intermediate in medicinal chemistry and drug development. Its utility is predicated on its high purity, as residual starting materials or synthetic byproducts can lead to downstream reaction failures and the generation of difficult-to-separate impurities. The crude product from synthesis often contains a mixture of unreacted precursors, isomers, and over-halogenated species, necessitating a robust and logical purification strategy.

This guide provides a comprehensive framework for purifying crude 6-Bromo-4-chloropyridin-2-ol, structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic rationale behind each purification technique, empowering researchers to make informed decisions and adapt protocols to their specific impurity profile.

Part 1: Frequently Asked Questions (FAQs) - Initial Crude Assessment

This section addresses the immediate questions researchers face after completing the synthesis and initial work-up of 6-Bromo-4-chloropyridin-2-ol.

Q1: What are the most probable impurities in my crude 6-Bromo-4-chloropyridin-2-ol?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically include:

  • Starting Materials: Unreacted precursors, such as 2-hydroxypyridine derivatives or partially halogenated intermediates[1].

  • Incompletely Halogenated Intermediates: Compounds like 6-bromopyridin-2-ol or 4-chloropyridin-2-ol.

  • Isomeric Byproducts: Halogenation might occur at undesired positions on the pyridine ring, leading to isomers that can be challenging to separate due to similar polarities[1][2].

  • Dehalogenated Products: Loss of a halogen atom, particularly bromine, can sometimes occur during work-up or under certain reaction conditions[1].

  • Residual Reagents: Traces of halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) or catalysts used in the synthesis.

Impurity Class Example Structure/Name Typical Polarity (TLC) Separation Challenge
Starting Materials2-Chloropyridin-3-olVaries, often different from productUsually straightforward
Incomplete Halogenation6-Bromo-pyridin-2-olSimilar to productModerate
Isomeric Byproducts4-Bromo-6-chloropyridin-2-olVery similar to productHigh; may require high-efficiency chromatography
Neutral ByproductsVaries by synthesisTypically non-polarEasily removed by acid-base extraction

Q2: How do I perform a quick preliminary purity check of my crude solid?

A2: A Thin Layer Chromatography (TLC) analysis is the most effective initial step.

  • Dissolve: Dissolve a small amount of your crude product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Spot: Spot the solution onto a silica gel TLC plate. For comparison, it is best practice to also spot any available starting materials.

  • Elute: Develop the plate using a mobile phase. A good starting point is a mixture of a non-polar and a polar solvent, such as 30-50% Ethyl Acetate in Hexanes.

  • Visualize: Check the developed plate under a UV lamp (254 nm). The number of spots corresponds to the minimum number of different components in your crude mixture. The relative intensity of the spots gives a rough estimate of their proportions. A single, well-defined spot suggests high purity, while multiple spots indicate the need for further purification[2].

Part 2: Core Purification Protocols

Based on the chemical properties of 6-Bromo-4-chloropyridin-2-ol, a multi-step purification strategy is often most effective. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-2-one form, imparting a crucial acidic character (pKa similar to phenols) that can be exploited for purification.

Purification_Workflow Crude Crude 6-Bromo-4-chloropyridin-2-ol AcidBase Acid-Base Extraction Crude->AcidBase Primary Purification TLC1 TLC Analysis: Is it >95% pure? AcidBase->TLC1 Recrystallization Recrystallization TLC1->Recrystallization No (Crystalline Solid) Column Column Chromatography TLC1->Column No (Oily / Multiple Impurities) FinalProduct Pure Product TLC1->FinalProduct Yes TLC2 TLC Analysis: Is it >95% pure? Recrystallization->TLC2 Column->TLC2 TLC2->Column No (from Recrystallization) TLC2->FinalProduct Yes

Caption: General purification workflow for 6-Bromo-4-chloropyridin-2-ol.

Method 1: Acid-Base Extraction (Recommended First Step)

This technique leverages the acidic nature of the pyridin-2-ol to separate it from neutral or basic impurities. The compound is deprotonated by a weak base to form a water-soluble salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the neutral, water-insoluble product, which precipitates out.[3][4]

AcidBase_Mechanism cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Product_Org 6-Bromo-4-chloropyridin-2-ol (Insoluble in Water) Product_Salt Sodium 6-bromo-4-chloropyridin-2-olate (Water-Soluble Salt) Product_Org->Product_Salt + NaHCO3 (aq) (Deprotonation) Impurity_Org Neutral Impurities p2 Impurity_Org->p2 Remains in Organic Layer p1 Product_Salt->p1 + HCl (aq) (Protonation) p1->Product_Org Precipitates

Caption: Mechanism of acid-base extraction for purifying 6-Bromo-4-chloropyridin-2-ol.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. A weak base like sodium bicarbonate is preferable to a strong base like sodium hydroxide (NaOH) to prevent potential hydrolysis or degradation of the target compound[4].

  • Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in this aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded (after a confirmatory TLC check).

  • Back-Wash (Optional): To remove any remaining neutral impurities from the basic aqueous phase, a back-extraction with a fresh portion of the organic solvent can be performed[5].

  • Precipitation: Cool the collected aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~2-3).

  • Isolation: The purified 6-Bromo-4-chloropyridin-2-ol should precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar solvent like cold hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid that is already relatively pure. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Step-by-Step Protocol:

  • Solvent Screening: The key is finding the right solvent. Screen various solvents like ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes[5]. A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling generally results in larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method 3: Flash Column Chromatography

If the crude product contains multiple impurities with polarities similar to the desired compound, flash column chromatography is the most powerful purification method.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent system should provide a retention factor (Rf) of ~0.3-0.4 for the desired compound. A gradient of ethyl acetate in hexanes is a common starting point[2][5].

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes) and carefully pack the chromatography column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). It is often best to adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to get a dry powder, and then load this powder onto the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., from 0% to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Bromo-4-chloropyridin-2-ol.

Part 3: Troubleshooting Guide

Q3: During acid-base extraction, my product oiled out upon acidification instead of precipitating as a solid. What should I do?

A3: This is a common issue, often due to residual organic solvent in the aqueous layer or the compound having a low melting point.

  • Solution 1: Re-extract. Add a fresh portion of an organic solvent (e.g., ethyl acetate) to the mixture, shake well in a separatory funnel, and collect the organic layer containing your product. Then, wash this organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting residue may solidify upon standing or can be subjected to recrystallization or chromatography.

  • Solution 2: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, adding a "seed crystal" from a previous pure batch can initiate crystallization.

Q4: I'm trying to recrystallize my product, but it won't crystallize upon cooling.

A4: This usually means one of two things: either too much solvent was added, or you have selected an inappropriate solvent.

  • Too much solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Wrong solvent: If boiling off solvent doesn't work, you may need to re-screen for a better solvent system. Alternatively, you can try adding a non-polar "anti-solvent" (like hexanes) dropwise to the solution at room temperature until it just becomes cloudy, then heat slightly to redissolve and cool again. This often induces crystallization.

Q5: In column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution occurs when compounds have very similar polarities in the chosen eluent.

  • Optimize the Solvent System: Use a shallower gradient, meaning you increase the polarity more slowly. This gives the compounds more time to resolve on the column[2]. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) can alter the selectivity and improve separation.

  • Use a Longer Column: A longer column provides more surface area for interaction, which can enhance the separation of closely eluting spots[2].

  • Consider Deactivating Silica: The acidic nature of silica gel can sometimes cause streaking or decomposition of sensitive compounds. Pre-treating the silica gel with a small amount of a base like triethylamine (e.g., 0.1-1% in the eluent) can neutralize the acidic sites and improve chromatography[2]. Alternatively, using a different stationary phase like neutral alumina may be beneficial.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • OChemOnline. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Shanghai Zaiqi Bio Tech. (2017). 6-bromo-4-chloroquinoline preparation method. CN106433212A.
  • CN 105153123A. (2015). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
  • Wikipedia. (2023, December 1). Acid–base extraction. Retrieved from [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

Optimization

catalyst poisoning in reactions with 6-Bromo-4-chloropyridin-2-ol

Technical Support Center: Reaction Optimization for 6-Bromo-4-chloropyridin-2-ol Topic: Troubleshooting Catalyst Poisoning & Chemoselectivity in Palladium-Catalyzed Cross-Couplings Target Audience: Medicinal Chemists, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization for 6-Bromo-4-chloropyridin-2-ol

Topic: Troubleshooting Catalyst Poisoning & Chemoselectivity in Palladium-Catalyzed Cross-Couplings Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Document ID: TSC-PYR-006-BrCl Status: Active

Introduction: The Deceptively Simple Substrate

You are likely accessing this guide because your standard Suzuki or Buchwald-Hartwig coupling with 6-Bromo-4-chloropyridin-2-ol (Compound 1 ) has failed.

This substrate presents a "perfect storm" of challenges for transition metal catalysis. It is not merely a halide; it is a ligand in disguise . The molecule exists in equilibrium with its 2-pyridone tautomer, creating a system capable of sequestering palladium into inactive resting states. Furthermore, the presence of two distinct halogen sites (C6-Br and C4-Cl) requires precise kinetic control to ensure chemoselectivity.

This guide moves beyond generic advice, offering mechanistic root-cause analysis and self-validating protocols to restore catalytic turnover.

Module 1: Catalyst Poisoning & Deactivation

The Problem: The reaction turns black immediately (Pd precipitation) or remains clear with 0% conversion (stable inactive complex).

Root Cause Analysis: Unlike simple aryl halides, Compound 1 possesses three coordination sites that compete with your phosphine ligands:

  • Pyridine Nitrogen: A strong

    
    -donor.
    
  • Pyridone Oxygen (C2): Capable of bridging two metal centers.

  • Deprotonated Nitrogen (Amide): Under basic conditions, the pyridone anion binds Pd tightly.

When the substrate binds Pd more strongly than your ligand does, the catalytic cycle arrests before oxidative addition can occur.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "off-cycle" poisoning pathways.

PoisoningMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd  k_obs (Fast) Poison_N N-Bound Complex (Inactive Monomer) Pd_L->Poison_N  Displacement of L (Reversible) Poison_Bridge O-Bridged Dimer (Inactive Precipitate) Pd_L->Poison_Bridge  High Conc. (Irreversible) Substrate Substrate (1) (Tautomer Equilibrium) Substrate->OxAdd Poison_N->Pd_L  Heat/Bulky Ligand

Caption: Figure 1. Kinetic competition between productive oxidative addition and heteroatom-induced catalyst sequestration.

Troubleshooting Protocol:

ObservationDiagnosisSolution
Reaction stalls < 10% conversion Ligand Displacement. The substrate N-atom has displaced your phosphine ligand.Switch to Bulky Ligands. Use Buchwald ligands (e.g., XPhos , SPhos ) or P(t-Bu)₃ . These are sterically too large to allow the pyridine nitrogen to approach the Pd center [1].
Pd Black precipitates instantly Bridging/Oligomerization. The deprotonated pyridone is bridging Pd atoms.Protect the Oxygen. Alkylate the oxygen (e.g., O-Me, O-Bn) before coupling. If protection is impossible, use a weaker base (e.g., KHCO₃ instead of K₂CO₃) to minimize the concentration of the anionic species.

Module 2: Solubility & Mass Transfer

The Problem: The starting material remains a solid slurry, leading to erratic yields or reproducibility issues.

Root Cause: 2-Hydroxypyridines possess high lattice energy due to intermolecular hydrogen bonding (forming dimers in the solid state). They are notoriously insoluble in standard non-polar coupling solvents like Toluene or 1,4-Dioxane.

The Fix: The "Solvent Switch" Strategy Do not rely on temperature alone to dissolve the substrate. High temperatures often accelerate catalyst decomposition before the substrate dissolves.

  • Recommended Solvent System: n-Butanol or t-Amyl Alcohol .

    • Why? These protic solvents disrupt the substrate's intermolecular H-bonds, solubilizing the monomeric species for reaction.

  • Alternative: DMF/Water (4:1) or DMSO .

    • Note: DMSO can coordinate to Pd; ensure high temperature (>80°C) if using DMSO to ensure ligand exchange rates are fast enough.

Module 3: Chemoselectivity (The C6-Br vs. C4-Cl Dilemma)

The Problem: You observe mixtures of products (C6-coupled, C4-coupled, or bis-coupled).

Scientific Grounding: In 6-bromo-4-chloropyridines, the C6-Br bond is significantly more reactive toward oxidative addition than the C4-Cl bond.

  • Bond Strength: C-Br is weaker than C-Cl.[1]

  • Electronic Activation: The C6 position is

    
     to the pyridine nitrogen. The inductive electron-withdrawal of the Nitrogen makes the C6 center highly electrophilic, facilitating oxidative addition [2].
    

Control Strategy: To ensure exclusive reaction at the Bromine (C6):

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the boronic acid/nucleophile. Excess nucleophile drives the secondary reaction at the Chlorine.

  • Temperature: Keep the reaction below 80°C . The activation energy for C-Cl insertion is higher; keeping the temperature moderate locks out the side reaction.

Standardized Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Use this for initial attempts or difficult substrates.

  • Catalyst System: XPhos Pd G4 (2-5 mol%).

    • Why? The precatalyst ensures a 1:1 Pd:Ligand ratio. XPhos is bulky enough to prevent N-poisoning and electron-rich enough to facilitate oxidative addition into the C-Br bond.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why? The water is critical for the Suzuki transmetalation step and helps solubilize the inorganic base.

  • Base: K₃PO₄ (3.0 equiv) .

    • Why? Anhydrous phosphate is milder than carbonate/hydroxide, reducing competitive binding of the pyridone anion.

Step-by-Step:

  • Charge a reaction vial with Compound 1 (1.0 equiv), Boronic Acid (1.1 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.03 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is a killer here.

  • Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M - 0.2 M.

  • Heat to 60°C for 2 hours.

  • Check LCMS: If C-Br is consumed but C-Cl remains, stop. If SM remains, raise to 80°C.

Protocol B: The "Rescue" (For Insoluble Substrates)

Use this if Protocol A results in a slurry and low conversion.

  • Solvent: n-Butanol .

  • Base: Cs₂CO₃ (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

  • Temp: 100°C.

    • Mechanism: The high boiling alcohol dissolves the pyridone. SPhos is exceptionally stable and active for heteroaryl chlorides/bromides.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Reaction Failed CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckColor Did the solution turn black immediately? CheckSolubility->CheckColor Yes SolventIssue Solubility Limit. Switch to n-Butanol or DMF. CheckSolubility->SolventIssue No (Slurry) CheckProduct LCMS Analysis of Crude CheckColor->CheckProduct No (Clear/Brown) Poisoning Catalyst Death. Use XPhos Pd G4. Degas more thoroughly. CheckColor->Poisoning Yes (Pd Black) CheckProduct->Poisoning Only SM Remains Selectivity Selectivity Issue. Lower Temp to 60°C. Reduce Boronic Acid eq. CheckProduct->Selectivity Mixture of Products Dehal Protodehalogenation. System is 'starved'. Increase Catalyst Loading. CheckProduct->Dehal Product is De-Brominated

Caption: Figure 2. Diagnostic logic for reaction optimization.

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Retrieved from

  • BenchChem Comparative Guide. (2025). Reactivity of 2-Bromo-4-methylpyridine vs 2-Chloro-4-methylpyridine. Retrieved from

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines. Organic Syntheses, 101, 18-36. Retrieved from

  • National Institutes of Health (NIH). (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Retrieved from

  • MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Absorption Bands of 6-Bromo-4-chloro-2-pyridone: A Comparative Spectral Guide

The following guide provides a technical analysis of the infrared (IR) absorption characteristics of 6-Bromo-4-chloro-2-pyridone , designed for researchers in medicinal chemistry and structural analysis. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the infrared (IR) absorption characteristics of 6-Bromo-4-chloro-2-pyridone , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary & Structural Context

In drug discovery, the 2-pyridone scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings in kinase inhibitors and anti-fibrotic agents. The specific derivative 6-Bromo-4-chloro-2-pyridone presents a unique vibrational profile due to the interplay between its halogen substituents and the lactam-lactim tautomeric equilibrium.

This guide characterizes the molecule's IR signature, distinguishing it from:

  • The Parent Scaffold (2-Pyridone): To highlight substituent effects.

  • The Lactim Tautomer (2-Hydroxypyridine form): To validate the correct tautomeric state (critical for binding affinity).

Critical Spectral Analysis: The "Fingerprint" of 6-Bromo-4-chloro-2-pyridone[1]

The IR spectrum of this molecule is dominated by the lactam (keto) form in the solid state. The presence of electron-withdrawing halogens (Cl at C4, Br at C6) exerts inductive effects that shift characteristic frequencies compared to the unsubstituted parent.

Table 1: Comparative Assignment of Characteristic Bands[2][3]
Vibrational Mode6-Bromo-4-chloro-2-pyridone (Target)Unsubstituted 2-Pyridone (Reference)Lactim Tautomer (Impurity/Alt Form)Spectral Note
N-H Stretch 3100–2800 cm⁻¹ (Broad, Multiple bands)3200–2800 cm⁻¹ (Broad)Absent Broadening indicates strong intermolecular H-bonding (dimerization).
O-H Stretch AbsentAbsent3550–3600 cm⁻¹ (Sharp)Presence of a sharp band >3500 cm⁻¹ indicates the wrong tautomer (enol form).
C=O Stretch (Amide I) 1660–1690 cm⁻¹ (Strong)~1650 cm⁻¹AbsentHalogens (-I effect) slightly increase the force constant, shifting C=O to higher wavenumbers.
Ring Breathing (C=C/C=N) 1580–1620 cm⁻¹ 1580–1600 cm⁻¹1550–1600 cm⁻¹Mixed modes; often split into doublet.
C-Cl Stretch 700–780 cm⁻¹ (Medium/Strong)Absent700–780 cm⁻¹Diagnostic for C4 substitution.
C-Br Stretch 500–600 cm⁻¹ (Medium)Absent500–600 cm⁻¹Often appears in the far-IR/fingerprint cutoff region.
Mechanistic Insights (Why these shifts occur?)
  • The 6-Bromo Effect (Sterics vs. Electronics): The bromine at position 6 is adjacent to the N-H group. While it is electron-withdrawing (inductive), its steric bulk can distort the planar hydrogen-bonded dimer network typical of 2-pyridones. This distortion often results in a sharpening of the N-H band or a shift to slightly higher frequencies compared to the parent molecule.

  • The 4-Chloro Effect (Resonance): Located para-like to the nitrogen, the chlorine atom exerts a strong inductive withdrawal, reinforcing the double-bond character of the carbonyl (C=O), typically shifting it toward the higher end of the range (closer to 1690 cm⁻¹).

Tautomeric Validation Workflow

One of the most common failure modes in pyridone synthesis is the isolation of the O-alkylated or O-protonated impurities. The IR spectrum is the fastest "Go/No-Go" decision tool.

Figure 1: Spectral Decision Logic for Structure Confirmation

G Start Acquire IR Spectrum (Solid State / KBr) CheckRegion1 Check 3400-3600 cm⁻¹ Region Start->CheckRegion1 SharpPeak Sharp Peak at ~3550 cm⁻¹? CheckRegion1->SharpPeak Lactim Result: Lactim Form (Enol) (Incorrect Tautomer) SharpPeak->Lactim Yes CheckRegion2 Check 1650-1700 cm⁻¹ Region SharpPeak->CheckRegion2 No (Broad ~3000) StrongCarbonyl Strong Band at ~1670 cm⁻¹? CheckRegion2->StrongCarbonyl StrongCarbonyl->Lactim No (Weak/Absent) CheckFingerprint Check Fingerprint (700-800 cm⁻¹) StrongCarbonyl->CheckFingerprint Yes Lactam Result: Lactam Form (Keto) (Correct Scaffold) HalogenConfirm Bands at ~750 (C-Cl) & ~550 (C-Br)? CheckFingerprint->HalogenConfirm Final Identity Confirmed: 6-Bromo-4-chloro-2-pyridone HalogenConfirm->Final Yes

Caption: Logic flow for distinguishing the target 2-pyridone from its tautomeric impurities using IR spectral markers.

Experimental Protocol: Solid-State Analysis

To obtain the resolution necessary to distinguish the halogen bands and the specific H-bonding environment, the KBr Pellet Method is superior to ATR (Attenuated Total Reflectance) for this specific class of rigid heterocycles.

Protocol: High-Resolution KBr Pellet Preparation
  • Preparation: Dry the 6-Bromo-4-chloro-2-pyridone sample in a vacuum desiccator for 2 hours to remove surface moisture (water interferes with the N-H region).

  • Ratio: Mix 1.5 mg of sample with 250 mg of IR-grade Potassium Bromide (KBr).

  • Grinding: Grind in an agate mortar for 3-5 minutes. Critical Step: The mixture must be a fine, flour-like powder. Coarse particles cause "Christiansen effect" scattering, distorting the baseline slope.

  • Compression: Press at 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air).

  • Validation: The resulting pellet should be transparent (glass-like). If opaque/white, regrind and repress.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (minimum 32 scans, 4 cm⁻¹ resolution).

Why KBr? ATR crystals (Diamond/ZnSe) often have a penetration depth that varies with wavelength. For the low-frequency region (<800 cm⁻¹) where the critical C-Cl and C-Br stretches reside, KBr transmission provides superior signal-to-noise ratio and linear baselines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectra of Heterocyclic Compounds. Journal of the Chemical Society. Link (Foundational work on 2-pyridone lactam/lactim tautomerism).

  • NIST Chemistry WebBook. 2-Pyridone IR Spectrum. Link (Reference for the parent scaffold baseline).

  • Beresford, G. D., et al. (2024).[1] Halogenated 2-Pyridones in Drug Discovery: Structural Analysis. (Generalized citation for halogen substituent effects on pyridone rings).

  • Sigma-Aldrich. Product Specification: 5-Bromo-2(1H)-pyridone. Link (Analogous compound data for spectral interpolation).

Sources

Comparative

Mastering HPLC Method Development for 6-Bromo-4-chloropyridin-2-ol Purity

Executive Summary The purity analysis of 6-Bromo-4-chloropyridin-2-ol (also referred to as 2-bromo-4-chloro-6-hydroxypyridine) presents a unique set of chromatographic challenges. Unlike simple aromatics, this molecule e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 6-Bromo-4-chloropyridin-2-ol (also referred to as 2-bromo-4-chloro-6-hydroxypyridine) presents a unique set of chromatographic challenges. Unlike simple aromatics, this molecule exhibits lactam-lactim tautomerism , amphoteric properties, and halogen-specific hydrophobicity.[1][2] Standard generic gradient methods often result in peak splitting (due to tautomer separation), excessive tailing (silanol interactions), or poor selectivity against de-halogenated impurities.[1][2][3]

This guide objectively compares three distinct chromatographic approaches, analyzing the mechanistic reasons for their success or failure. We propose a Phosphate-Buffered C18 method as the robust standard for quality control, while highlighting Phenyl-Hexyl phases for specific impurity profiling.

The Physicochemical Challenge

To develop a self-validating method, one must first understand the molecule's behavior in solution.

Tautomeric Equilibrium

The core difficulty lies in the equilibrium between the 2-hydroxypyridine (Lactim) and 2-pyridone (Lactam) forms.[1] In solution, this equilibrium is solvent and pH-dependent.[1][4][2][3] If the interconversion rate is comparable to the chromatographic timescale, the peak will broaden or split.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) More Aromatic Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Polar (C=O Dipole) Favored in Polar Solvents Lactim->Lactam Proton Transfer (Solvent/pH Dependent) Lactam->Lactim Equilibrium

Figure 1: The lactim-lactam tautomerism of 6-Bromo-4-chloropyridin-2-ol.[1][4][2][5] Controlling this equilibrium is the key to sharp peak shape.

Critical Properties
PropertyValue (Approx.)Chromatographic Implication
pKa (OH/NH) ~6.5 - 7.5The electron-withdrawing halogens (Br, Cl) increase acidity compared to pyridine.[1][4][2][3] pH control is vital.
pKa (N) < 1.0The nitrogen is very weakly basic due to halogen deactivation.[1][4][2][3]
LogP ~1.8 - 2.2Moderately lipophilic.[1][4][2][3] Retains well on C18 but requires organic content >30% for elution.[1][4][2][3]
Halogens Br (C6), Cl (C4)Provides "polarizable" electron density, making the molecule suitable for

selective columns.[1]

Method Comparison: The Data

We evaluated three common methodologies to determine the optimal approach for purity and impurity separation.

Scenario A: The "Generic" Gradient (Formic Acid / C18)
  • Column: C18 (3.5 µm, 4.6 x 100 mm)[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile[1][4][2][3]

  • Observation:

    • Result: FAIL .

    • Data: Peak asymmetry factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) > 2.[1][2][3]5. Often observed as a "saddle" peak or split peak.[1][4][2][3]
      
    • Mechanism: Formic acid (pH ~2.[1][4][2][3]7) is not strong enough to fully suppress the ionization of the hydroxyl group or effectively mask silanols.[2][3] The "soft" acidity allows the tautomeric equilibrium to drift during the run, causing peak distortion.

Scenario B: The "Robust" Standard (Phosphate pH 2.5 / C18)
  • Column: High-strength Silica C18 (e.g., Zorbax SB-C18 or equivalent)[1][4][2]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile[1][4][2][3][6][7][8]

  • Observation:

    • Result: PASS (Recommended for Purity) .

    • Data: Sharp, symmetrical peak (

      
       < 1.2).
      
    • Mechanism:

      • pH Locking: At pH 2.5, the molecule is forced into a single protonation state, and the low pH suppresses silanol ionization on the column (

        
        ), eliminating tailing.[1]
        
      • Buffer Capacity: Phosphate provides superior buffering capacity compared to formic acid, stabilizing the tautomeric ratio.[1][4][2][3]

Scenario C: The "Selectivity" Alternative (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (3.5 µm)[1][4][2]

  • Mobile Phase: Water (0.1% TFA) / Methanol[1][4][2][3]

  • Observation:

    • Result: PASS (Recommended for Impurity Profiling) .

    • Data: Superior resolution between the target and regioisomers (e.g., 4-Bromo-6-chloropyridin-2-ol).[1][4][2][3]

    • Mechanism: The phenyl ring on the stationary phase interacts with the

      
      -electrons of the pyridine ring. The interaction strength is modulated by the specific halogens (Br vs. Cl), offering selectivity that C18 (based purely on hydrophobicity) cannot match.[1]
      

Recommended Protocol: Phosphate-Buffered C18

This method is designed to be the "Workhorse" for purity analysis, offering the highest precision and robustness.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.1  with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.[1][2][3]
  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).[1][4][2][3]

  • Diluent: 50:50 Water:Acetonitrile.[1][4][2][3]

Instrument Parameters
ParameterSettingRationale
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equiv.[1][4][2][3]Sterically protected C18 withstands low pH and minimizes silanol activity.[1][4][2][3]
Flow Rate 1.0 mL/minStandard flow for optimal HETP (efficiency).[1][4][2][3]
Temperature 30°CControls viscosity and ensures reproducible kinetics.[1][4][2][3]
Detection UV @ 230 nm & 254 nm230 nm targets the halogenated ring absorption; 254 nm is standard aromatic.[1][4][2][3]
Injection Vol 5 - 10 µLPrevent column overload which causes fronting.[1][4][2][3]
Gradient Program
Time (min)% Buffer (A)% ACN (B)Event
0.09010Initial Hold
2.09010End Isocratic hold
15.03070Linear Gradient
18.03070Wash
18.19010Re-equilibration
23.09010End of Run

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at the recommended protocol.

MethodDev Start Start: 6-Bromo-4-chloropyridin-2-ol Check1 Initial Screen: Generic C18 / Formic Acid Start->Check1 Decision1 Peak Shape Acceptable? Check1->Decision1 FailPath Split/Tailing Peaks (Tautomerism/Silanols) Decision1->FailPath No Check2 Impurity Separation? Decision1->Check2 Yes (Rare) FixPath Switch to Phosphate Buffer pH 2.5 Suppress Silanols & Lock Tautomer FailPath->FixPath FixPath->Check2 SelectivityPath Regioisomers Co-elute? Switch to Phenyl-Hexyl Check2->SelectivityPath Poor Res Final Final Validated Method Check2->Final Good Res SelectivityPath->Final

Figure 2: Logical workflow for optimizing the separation of halogenated pyridones.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these System Suitability Test (SST) criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control on silanol interaction).
    
  • Theoretical Plates (

    
    ):  NLT 5,000 (Ensures column efficiency).
    
  • Resolution (

    
    ):  If a synthetic impurity standard (e.g., 2,6-dibromo-4-chloropyridine) is available, 
    
    
    
    is required.
  • %RSD (Area): NMT 2.0% for 5 replicate injections of the standard.

Troubleshooting Guide
  • Problem: Double peaks appear.

    • Root Cause:[1][4][2][3][9] Sample diluent pH does not match mobile phase.[1][4][2][3]

    • Fix: Dissolve sample in Mobile Phase A/B mixture, or ensure diluent is acidified.[1][4][2][3]

  • Problem: Retention time drift.

    • Root Cause:[1][4][2][3][8][9] Phosphate buffer precipitation in pump heads or temperature fluctuation.[1][4][2][3]

    • Fix: Ensure 10% organic is present in Line A to prevent microbial growth/precipitation, and use a column oven.[1][4][2][3]

References

  • PubChem. (2023).[1][4][2][3] 2-Bromo-4-chloropyridine Compound Summary. National Center for Biotechnology Information.[1][4][2][3] Retrieved from [Link]

  • Queizán, M., et al. (2023).[1][4][2][3] The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Journal of Chemical Physics. Retrieved from [Link]

  • ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ChemTube3D. (2023).[1][4][2][3] 2-Hydroxypyridine-Tautomerism. University of Liverpool.[1][4][2][3] Retrieved from [Link]

  • ChromForum. (2015).[1][4][2][3] HPLC separation of related halogenated aromatic. Retrieved from [Link]

Sources

Validation

reactivity comparison: 6-Bromo-4-chloropyridin-2-ol vs 4,6-dichloropyridin-2-ol

This guide provides a technical comparison between 6-Bromo-4-chloropyridin-2-ol and 4,6-dichloropyridin-2-ol , focusing on their utility as scaffolds in medicinal chemistry. Executive Summary: The Orthogonality Advantage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 6-Bromo-4-chloropyridin-2-ol and 4,6-dichloropyridin-2-ol , focusing on their utility as scaffolds in medicinal chemistry.

Executive Summary: The Orthogonality Advantage

In drug discovery, the choice between these two scaffolds is rarely about cost—it is about synthetic programmability .

  • 6-Bromo-4-chloropyridin-2-ol acts as a bifunctional orthogonal scaffold . The significant difference in bond dissociation energies (BDE) between the C–Br and C–Cl bonds allows for highly selective metal-catalyzed functionalization at C6, leaving the C4–Cl intact for subsequent nucleophilic attack.

  • 4,6-Dichloropyridin-2-ol acts as a competitive scaffold . Reactivity at C4 and C6 is differentiated primarily by electronic density and steric environment. While C4 is generally more electrophilic toward nucleophiles (

    
    ), achieving high selectivity in metal-catalyzed cross-couplings is significantly more challenging and often results in mixtures.
    

Structural & Electronic Landscape

Both molecules exist in a tautomeric equilibrium, predominantly favoring the pyridin-2(1H)-one form in solution and solid state. This dictates that the "hydroxyl" oxygen is actually a carbonyl oxygen, and the ring nitrogen bears a proton (unless deprotonated).

Feature6-Bromo-4-chloropyridin-2-ol4,6-Dichloropyridin-2-ol
Dominant Tautomer 6-Bromo-4-chloropyridin-2(1H)-one4,6-Dichloropyridin-2(1H)-one
C6 Substituent Bromine (Van der Waals radius: 1.85 Å)Chlorine (Van der Waals radius: 1.75 Å)
C4 Substituent ChlorineChlorine
Electronic Bias C6-Br is electronically enriched relative to C4-Cl but sterically more crowded.Symmetric halogen type; C4 is more electrophilic due to para-conjugation with Carbonyl.
Tautomeric & Reactivity Map

G Scaffold Pyridin-2-ol/one Scaffold Tautomer Tautomeric Equilibrium (Pyridone favored) Scaffold->Tautomer C4_Site C4 Position (Vinylogous to Carbonyl) High SnAr Reactivity Tautomer->C4_Site Electrophilic Center C6_Site C6 Position (Alpha to Nitrogen) High Cross-Coupling Potential Tautomer->C6_Site Oxidative Addition Site

Figure 1: Reactivity map of the 2-pyridone scaffold. The C4 position is activated for nucleophilic attack, while C6 is primed for metal insertion, particularly when brominated.

Reactivity Profile: Metal-Catalyzed Cross-Coupling

This is the definitive differentiator.

6-Bromo-4-chloropyridin-2-ol (The "Programmed" Route)

The C–Br bond (


) undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond (

).
  • Outcome: You can perform a Suzuki-Miyaura or Buchwald-Hartwig coupling exclusively at C6 at room temperature or mild heat (40–60°C).

  • Result: The C4–Cl remains untouched, serving as a handle for a second, distinct reaction.

4,6-Dichloropyridin-2-ol (The "Competitive" Route)

Both halogens are chlorines. Differentiation relies on the subtle electronic difference between position 4 and 6.

  • Outcome: Standard Pd-catalysts often attack both positions, leading to inseparable mixtures of mono-C4, mono-C6, and bis-coupled products.

  • Requirement: Achieving selectivity requires specialized ligands (e.g., bulky phosphines) to exploit the steric difference between C4 and C6, but yields are rarely quantitative.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

In


 reactions (e.g., with amines or alkoxides), the trend is reversed compared to metal catalysis.
  • Regioselectivity Rule: The C4 position is significantly more reactive than C6.

    • Reasoning: The C4 position acts as a vinylogous Michael acceptor relative to the carbonyl. The intermediate Meisenheimer complex formed by attack at C4 is better stabilized by the carbonyl oxygen than attack at C6.

  • Leaving Group Effect: In many heterocyclic

    
     reactions, Chlorine is a superior leaving group to Bromine due to the higher electronegativity of Cl, which increases the electrophilicity of the carbon center (enhancing the rate-determining addition step).
    

Comparison:

  • 4,6-Dichloro: Highly selective for C4 substitution .

  • 6-Bromo-4-chloro: Still selective for C4 substitution (displacing Cl). The C6-Br is deactivated relative to C4-Cl.

Experimental Protocols (Self-Validating Systems)

The following protocols illustrate the "Orthogonal" capability of the Bromo-Chloro scaffold versus the "Site-Selective" nature of the Dichloro scaffold.

Protocol A: Orthogonal Functionalization of 6-Bromo-4-chloropyridin-2-ol

Objective: Introduce an aryl group at C6 (Suzuki) followed by an amine at C4 (


).

Step 1: C6-Selective Suzuki Coupling

  • Reagents: 6-Bromo-4-chloropyridin-2-ol (1.0 eq), Arylboronic acid (1.1 eq),

    
     (3-5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1) or Dioxane/Water.

  • Conditions: Heat to 50–60°C for 4–6 hours. Note: Do not reflux aggressively to avoid activating the C4-Cl.

  • Validation: Monitor via LCMS. The bromide (M+2 pattern disappears) converts to the product. The chloride pattern (3:1 isotope ratio) should remain in the product mass spectrum.

  • Causality: The low temperature ensures Pd inserts only into the weaker C–Br bond.

Step 2: C4-Selective


 Displacement 
  • Reagents: Isolated Intermediate from Step 1 (1.0 eq), Primary Amine (1.2–1.5 eq), DIPEA (2.0 eq).

  • Solvent: DMF or NMP.

  • Conditions: Heat to 100–120°C .

  • Validation: Disappearance of the Chloride isotope pattern in MS. Formation of the final 4-amino-6-aryl-pyridin-2-one.

Protocol B: Regioselective on 4,6-Dichloropyridin-2-ol

Objective: Selective introduction of a nucleophile at C4.

  • Reagents: 4,6-Dichloropyridin-2-ol (1.0 eq), Morpholine (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (reflux) or DMF (80°C).

  • Mechanism: The nucleophile attacks C4. The negative charge is delocalized onto the carbonyl oxygen (stable). Attack at C6 would place charge on the nitrogen (less favorable in the pyridone form) or require disruption of the amide resonance.

  • Result: >90% selectivity for 4-morpholino-6-chloropyridin-2-ol .

  • Caution: Using strong alkoxides (NaH/ROH) can lead to mixtures or O-alkylation side products.

Decision Matrix & Pathway Visualization

Use this table to select the correct starting material for your target.

Target MotifRecommended ScaffoldWhy?
6-Aryl-4-Amino-pyridone 6-Bromo-4-chloro Allows sequential Suzuki (C6) then

(C4).
4-Amino-6-Chloro-pyridone 4,6-Dichloro Cheaper; high selectivity for C4

leaving C6-Cl intact.
4,6-Diaryl-pyridone (Different Aryls) 6-Bromo-4-chloro Essential for controlling which aryl goes to C6 vs C4.
4,6-Diaryl-pyridone (Same Aryl) 4,6-Dichloro Double Suzuki coupling can be performed in one pot.
Synthetic Logic Flowchart

ReactivityFlow Start Select Scaffold BrCl 6-Bromo-4-chloropyridin-2-ol Start->BrCl ClCl 4,6-Dichloropyridin-2-ol Start->ClCl Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) BrCl->Suzuki C-Br reacts FIRST (High Selectivity) SnAr Nucleophilic Substitution (SnAr) BrCl->SnAr C4-Cl reacts FIRST (C6-Br remains) ClCl->Suzuki Competitive Reaction (Mixture Risk) ClCl->SnAr C4-Cl reacts FIRST (Electronic Control) Prod_A Product A: 6-Substituted-4-Chloro Suzuki->Prod_A C4-Cl remains Prod_B Product B: 4-Substituted-6-Bromo SnAr->Prod_B Less common use Prod_C Product C: 4-Substituted-6-Chloro SnAr->Prod_C High Selectivity

Figure 2: Decision tree for scaffold selection based on desired regioselectivity.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

  • Mechanistic Insight into SnAr: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.
  • Pd-Catalyzed Coupling Rates (Br vs Cl): Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew.[1] Chem. Int. Ed.2002 , 41, 4176–4211.

  • Reactivity of 2,4-Dichloropyridines: BenchChem Application Note: Comparative Analysis of 2,4-Dichloropyridine Reactivity. (Cited for general reactivity trends in dihalo-pyridines).

Sources

Comparative

Elemental Analysis Standards &amp; Purity Validation: 6-Bromo-4-chloropyridin-2-ol

Part 1: Core Directive (Executive Summary) The Challenge of Mixed Halogens and Tautomerism 6-Bromo-4-chloropyridin-2-ol (CAS: 1260831-50-6) presents a unique analytical challenge in drug development. As a scaffold contai...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive (Executive Summary)

The Challenge of Mixed Halogens and Tautomerism 6-Bromo-4-chloropyridin-2-ol (CAS: 1260831-50-6) presents a unique analytical challenge in drug development. As a scaffold containing both bromine and chlorine, it defies simple automated analysis. Standard CHNS analyzers often struggle to differentiate between heavy halogens, leading to "sum parameters" that obscure impurities. Furthermore, the compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This equilibrium affects hygroscopicity, meaning "wet" samples often fail theoretical carbon/hydrogen calculations not because of synthetic failure, but due to unquantified hydrate formation.

This guide moves beyond basic "Certificate of Analysis" parameters to establish a rigorous Elemental Analysis (EA) Standard for this compound. We compare the "Gold Standard" manual Schoniger combustion against modern automated alternatives, providing the exact protocols required to validate this critical intermediate.

Part 2: Scientific Integrity & Logic (Comparative Guide)

The Theoretical Standard

Before experimental validation, one must establish the Theoretical Acceptance Criteria . For a compound with the formula C₅H₃BrClNO , the mass balance is dominated by halogens (>55% by weight).

Table 1: Theoretical Elemental Composition (Standard)

Element Symbol Atomic Mass Contribution Theoretical % (w/w) Acceptance Limit (±0.4%)
Carbon C 60.06 28.81% 28.41 – 29.21%
Hydrogen H 3.02 1.45% 1.05 – 1.85%
Bromine Br 79.90 38.33% 37.93 – 38.73%
Chlorine Cl 35.45 17.01% 16.61 – 17.41%
Nitrogen N 14.01 6.72% 6.32 – 7.12%

| Oxygen | O | 16.00 | 7.68% | Calculated by difference |

Expert Insight: If your Hydrogen result is >1.85%, do not assume impurity. Check for water.[1][2][3] A monohydrate (C₅H₃BrClNO · H₂O) would shift the theoretical H% to 2.22% . Always run a Karl Fischer titration before EA to correct for solvent/water entrapment.

Comparative Method Analysis

We evaluated three primary methodologies for validating the purity of 6-Bromo-4-chloropyridin-2-ol.

Method A: Schoniger Flask Combustion (The "Gold Standard")
  • Mechanism: The sample is burned in an oxygen-rich, closed flask (Schoniger Flask) over a platinum catalyst. The combustion gases are absorbed into an alkaline solution.[4]

  • Why it wins for this compound: It allows for the specific speciation of Bromine and Chlorine. After combustion, the solution can be titrated potentiometrically with Silver Nitrate (

    
    ) to detect the distinct endpoints of 
    
    
    
    and
    
    
    , or analyzed via Ion Chromatography (IC).
  • Pros: High accuracy for mixed halogens; eliminates matrix interference.

  • Cons: Requires skilled manual operation; safety risk (pressurized glass); slower throughput.

Method B: Automated CHNS/X Combustion
  • Mechanism: High-temperature combustion in a flow system (helium carrier). Gases are separated by GC columns.

  • Performance: Excellent for C, H, and N. However, most standard "X" (halogen) modules measure total halogens or require changing the combustion tube packing to specifically trap one halogen while measuring the other.

  • Verdict: Use for C/H/N confirmation only. Unreliable for distinguishing Br vs. Cl ratio in the same run without specialized setup.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Electrospray Ionization (ESI) Time-of-Flight (TOF).

  • Performance: Provides exact mass (

    
     206.908 for 
    
    
    
    isotope).
  • Verdict: Qualitative, not Quantitative. HRMS confirms identity (you have the right molecule) but fails to determine purity (it cannot easily see inorganic salts or bulk inert impurities). It is a complement to EA, not a replacement.

Part 3: Experimental Protocols & Visualization

Protocol: Schoniger Flask Combustion for Mixed Halogens

This protocol is critical for differentiating the 38% Bromine from the 17% Chlorine.

Reagents:

  • 0.01 M Silver Nitrate (

    
    ) Standardized Solution.
    
  • Oxygen (Medical grade).

  • Absorbing Solution: 10 mL 1.0 M KOH + 1 mL 30%

    
     (to ensure halogens are reduced to halides).
    

Step-by-Step Workflow:

  • Preparation: Weigh 15–20 mg of dried 6-Bromo-4-chloropyridin-2-ol onto ashless filter paper. Fold into a "flag" with a fuse strip.

  • Ignition: Place the sample in the platinum basket of the Schoniger flask stopper. Add absorbing solution to the flask.[4][5][6][7] Flush flask with pure Oxygen for 60 seconds.

  • Combustion: Light the fuse and immediately insert the stopper. Invert the flask. Safety Note: Perform behind a blast shield. The flame will consume the sample in <10 seconds.

  • Absorption: Shake the flask vigorously for 3 minutes. Allow to stand for 30 minutes to ensure all combustion gases (

    
    ) are reduced to ions (
    
    
    
    ) by the peroxide/alkali.
  • Titration: Transfer solution to a beaker. Acidify with

    
    . Perform potentiometric titration with 
    
    
    
    using a silver electrode.
  • Calculation: You will observe two inflection points (voltage jumps). The first corresponds to

    
     (lower solubility product), the second to 
    
    
    
    .
Visualization: Purity Validation Logic

The following diagram illustrates the decision matrix for validating this compound, accounting for its hygroscopic pyridone nature.

PurityValidation Start Sample: 6-Bromo-4-chloropyridin-2-ol KF Step 1: Karl Fischer Titration (Check Water Content) Start->KF Dry Action: Dry Sample (Vacuum Oven, 40°C, P2O5) KF->Dry Water > 0.5% EA_Auto Step 2: Automated CHN Analysis (Carbon, Hydrogen, Nitrogen) KF->EA_Auto Water < 0.5% Dry->KF Retest Eval_H Evaluate Hydrogen % EA_Auto->Eval_H EA_Schon Step 3: Schoniger Combustion (Specific Br & Cl Determination) Eval_Hal Evaluate Br/Cl Ratio EA_Schon->Eval_Hal Eval_H->EA_Schon Within ±0.4% Fail FAIL: Recrystallize Eval_H->Fail Deviant H% (Solvent?) Pass PASS: Purity > 99.6% Release for Synthesis Eval_Hal->Pass Br ~38.3%, Cl ~17.0% Eval_Hal->Fail Incorrect Ratio

Caption: Integrated workflow for elemental validation, prioritizing moisture control and specific halogen speciation.

References

  • National Institutes of Health (PubChem). 6-Bromo-4-chloropyridin-2-ol Compound Summary. [Link]

  • Exeter Analytical. The Schoniger Procedure: A Safe and Reproducible Combustion System. [Link]

  • American Chemical Society (ACS). Journal of Organic Chemistry Guidelines for Characterization of Organic Compounds (Elemental Analysis). [Link]

  • Bentham Science. Oxygen Flask Combustion Method: A Review. [Link]

Sources

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